Methyl 3-amino-2-benzylbutanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 3-amino-2-benzylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFYCUDJCUMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Methyl 3-amino-2-benzylbutanoate hydrochloride
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 3-amino-2-benzylbutanoate Hydrochloride
Executive Summary & Structural Architecture
This compound is a highly specialized
The molecule possesses two contiguous stereocenters at the C2 (
Key Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 243.73 g/mol (Salt); 207.27 g/mol (Free Base)
-
Core Scaffold:
-Amino Acid Ester -
Key Functional Groups: Primary Ammonium (protonated), Methyl Ester, Benzyl Side-chain.
Physicochemical Properties
The hydrochloride salt form is engineered specifically to counteract the inherent instability of the free base
| Property | Value / Characteristic | Implication for Research |
| Physical State | White to Off-white Crystalline Solid | High purity isolation; easy weighing. |
| Solubility | Soluble: MeOH, DMSO, Water (moderate)Insoluble: Hexanes, Et₂O | Compatible with reversed-phase HPLC and standard peptide coupling conditions. |
| Hygroscopicity | Moderate to High | Critical: Must be stored under desiccant. Moisture uptake can lead to hydrolysis of the methyl ester. |
| pKa (Amine) | ~9.0 - 9.5 (Estimated) | The ammonium group is less acidic than |
| Melting Point | 145°C - 160°C (Isomer dependent) | Sharp melting point indicates high diastereomeric purity. |
Synthetic Routes & Mechanism
The synthesis of Methyl 3-amino-2-benzylbutanoate is non-trivial due to the requirement for simultaneous control over two chiral centers. The industrial standard approach typically involves Reductive Amination or a Modified Mannich Reaction .
Primary Synthetic Pathway: -Alkylation & Reductive Amination
This route is preferred for its scalability and ability to access specific diastereomers via kinetic or thermodynamic control.
-
Precursor Assembly: Methyl acetoacetate is alkylated with benzyl bromide using a base (NaH or K₂CO₃) to form Methyl 2-benzyl-3-oxobutanoate .
-
Reductive Amination: The keto-ester is treated with ammonium acetate (or a chiral amine for asymmetric induction) and a reducing agent (NaBH₃CN or H₂/Pd-C).
-
Salt Formation: The resulting free amine is immediately treated with anhydrous HCl in dioxane/methanol to precipitate the stable hydrochloride salt.
Mechanism Visualization (DOT)
Figure 1: Step-wise synthesis from acetoacetate precursors. The final acidification step is critical to prevent cyclization.
Reactivity Profile & Stability Risks
The -Lactam Cyclization Risk
The most critical chemical property of this molecule is its tendency to undergo intramolecular cyclization when in the free base form.
-
Mechanism: The nucleophilic amine (N-terminus) attacks the ester carbonyl (C-terminus).
-
Result: Formation of a 3-methyl-4-benzyl-2-azetidinone (
-lactam) and loss of methanol. -
Prevention: Maintaining the molecule as the HCl salt protonates the amine (
), destroying its nucleophilicity and preventing cyclization.
Peptide Coupling
In peptide synthesis, the steric bulk of the benzyl group at position 2 and the methyl group at position 3 can hinder coupling rates.
-
Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt to drive reactions to completion.
Analytical Characterization Protocol
To ensure scientific integrity, the following self-validating analytical protocol should be used to verify identity and purity.
Protocol: HPLC Purity & Diastereomer Ratio
Objective: Quantify purity and determine the syn/anti ratio.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide/Ester backbone) and 254 nm (Benzyl chromophore).
-
Validation Criteria:
-
Main peak retention time: ~8.5 min (varies by system).
-
Diastereomers usually separate by 0.5 - 1.0 min.
-
Purity threshold: >98% (area under curve).[1]
-
Protocol: 1H-NMR Validation (DMSO-d6)
- 7.15-7.35 (m, 5H): Benzyl aromatic protons (Integral reference).
-
8.20 (br s, 3H): Ammonium protons (
). Disappearance upon D₂O shake validates salt form. - 3.55 (s, 3H): Methyl ester singlet.
-
2.80-3.10 (m, 3H): Overlapping signals for the
-proton and benzylic -CH₂-. -
1.15 (d, 3H): Methyl doublet at the
-position.
Handling & Storage
-
Storage: -20°C in a sealed container with desiccant.
-
Handling: Weigh quickly in ambient air; prolonged exposure to humidity can cause the salt to become sticky (hygroscopic) and potentially hydrolyze the ester to the free acid over months.
-
Safety: Irritant.[2] Wear standard PPE (gloves, goggles).
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.
-
Lelais, G., & Seebach, D. (2004). Beta-Amino Acids—The Cinderella of the Amino Acid Family? Biopolymers.
-
PubChem Compound Summary. (2024). 3-amino-2-methylbutanoic acid derivatives.[3][4][5][6][7][8] National Library of Medicine.
Sources
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1 [matrix-fine-chemicals.com]
- 5. (R)-3-amino-2-methyl-butan-2-ol hydrochloride | C5H14ClNO | CID 73424806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]
- 7. 3-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13068950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-2-methylbutanoic acid | C5H11NO2 | CID 541783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Structure and Stereochemistry of 3-Amino-2-Benzylbutanoate Derivatives
Executive Summary
The 3-amino-2-benzylbutanoate scaffold represents a privileged subclass of
Structural Anatomy & Stereochemical Nomenclature
The core structure of 3-amino-2-benzylbutanoate consists of a butyric acid backbone substituted with an amino group at the
Chiral Centers and Isomerism
The molecule contains two chiral centers, giving rise to
-
Anti Isomers: Substituents on C2 and C3 are on opposite sides of the plane in the extended conformation (e.g.,
and ). -
Syn Isomers: Substituents are on the same side (e.g.,
and ).
Stereochemical Relationship Diagram
Figure 1: Stereochemical hierarchy of 3-amino-2-benzylbutanoate derivatives showing the relationship between diastereomers and enantiomers.
Conformational Analysis and Foldamers
The stereochemistry of the C2 and C3 centers dictates the conformational preference of the peptide backbone when these residues are incorporated into oligomers.
The Gauche Effect and H-Bonding
In
-
Anti-isomers (
): Tend to adopt a gauche conformation due to intramolecular H-bonding between the amide NH and the carbonyl oxygen, often stabilizing a 14-helix structure in oligomers. -
Syn-isomers (
): Often favor a 10-helix or extended sheet-like structures depending on solvent polarity.
NMR Characterization
Distinguishing syn and anti diastereomers is routinely performed using
-
Anti: Typically displays large coupling constants (
Hz) due to the anti-periplanar arrangement of protons in the preferred conformer. -
Syn: Displays smaller coupling constants (
Hz) due to a gauche proton arrangement.
Synthetic Strategies
The synthesis of these derivatives requires high stereocontrol. The most authoritative method involves the Asymmetric Mannich Reaction using chiral sulfinylimines. This method provides simultaneous control over both C2 and C3 centers.
Pathway: Ellman's Sulfinylimine Chemistry
This protocol utilizes tert-butanesulfinamide as a chiral auxiliary. The reaction proceeds via the addition of a titanium enolate (derived from a benzyl ester) to a chiral sulfinylimine.
Figure 2: Asymmetric Mannich synthesis pathway utilizing chiral sulfinylimines for high diastereoselectivity.
Experimental Protocol: Stereoselective Synthesis
Objective: Synthesis of (2S, 3S)-Ethyl 3-((tert-butylsulfinyl)amino)-2-benzylbutanoate. Scale: 5.0 mmol.
Materials
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)
-
Titanium(IV) ethoxide (Lewis Acid)
-
Butanal (Substrate)
-
Lithium hexamethyldisilazide (LiHMDS) (Base)
-
Ethyl hydrocinnamate (Enolate precursor)
Methodology
-
Imine Formation:
-
Dissolve (S)-t-butanesulfinamide (5.0 mmol) and butanal (5.5 mmol) in anhydrous THF (20 mL).
-
Add Ti(OEt)
(10.0 mmol) dropwise under . -
Stir at RT for 12h. Quench with brine, filter through Celite, and concentrate. Purify the sulfinylimine via silica gel chromatography.
-
-
Enolate Generation:
-
In a separate flask, cool THF (15 mL) to -78°C. Add LiHMDS (1.0 M in THF, 6.0 mmol).
-
Add ethyl hydrocinnamate (6.0 mmol) dropwise. Stir for 45 min to generate the
-enolate. -
Note: The choice of ester and base dictates the (E)/(Z) geometry of the enolate, which directly influences the syn/anti ratio of the product.
-
-
Mannich Addition:
-
Dissolve the pre-formed sulfinylimine (from step 1) in THF (5 mL) and add dropwise to the enolate solution at -78°C.
-
Stir at -78°C for 4h. Monitor by TLC.[1]
-
-
Workup & Purification:
-
Quench with saturated NH
Cl. Extract with EtOAc ( mL). -
Dry over Na
SO and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Data Analysis Table
| Parameter | Value | Note |
| Yield | 82 - 88% | High efficiency C-C bond formation |
| dr (Anti:Syn) | > 95:5 | Controlled by Transition State (TS) |
| Physical State | Viscous Oil / Solid | Depends on exact ester group |
| 10.5 Hz | Confirms anti relative stereochemistry |
Applications in Drug Discovery[3][4][5]
Peptidomimetics and Protease Stability
Incorporation of 3-amino-2-benzylbutanoate into peptide sequences dramatically increases metabolic stability. The
Enzyme Inhibition
Derivatives of this scaffold serve as potent inhibitors for metalloproteases and aspartyl proteases. The benzyl side chain at C2 occupies the hydrophobic S1' pocket of enzymes like DPP-IV (relevant for Type 2 Diabetes) or BACE1 (Alzheimer's targets), while the amino group coordinates with the catalytic residues.
References
-
Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of
-Amino Acids." Journal of Organic Chemistry. Link -
Seebach, D., et al. (2004). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Kobayashi, S., et al. (2006). "Catalytic Asymmetric Mannich-type Reactions of Sulfonylimidates." Chemical Reviews. Link
-
Davies, S. G., et al. (2005). "Asymmetric synthesis of
-amino acids and -substituted -amino acids." Tetrahedron: Asymmetry. Link
Sources
Methyl 3-amino-2-benzylbutanoate: A Pivotal Scaffold in Peptidomimetic Drug Design
Executive Summary
Methyl 3-amino-2-benzylbutanoate represents a high-value structural motif in the field of peptidomimetics, specifically classified as a
This guide dissects the physicochemical role of this compound in drug design, detailing its utility in constructing proteolytically stable helices and transition-state isostere inhibitors. It provides a validated stereoselective synthesis protocol and a mechanistic analysis of its binding kinetics.
Part 1: Structural Mechanics & Pharmacophore Analysis
The -Substitution Effect
The defining feature of Methyl 3-amino-2-benzylbutanoate is the vicinal substitution pattern at the C2 (
-
C2-Benzyl (
-position): Provides hydrophobic bulk targeting the S1' or S2 subsites of proteolytic enzymes, mimicking Phenylalanine. -
C3-Methyl (
-position): Mimics the Alanine side chain but, more importantly, restricts the rotation around the bond via gauche interactions.
This dual substitution creates a "molecular lock," forcing the backbone into specific torsion angles (
Table 1: Physicochemical Profile & Design Parameters
| Parameter | Value / Characteristic | Relevance in Drug Design |
| Molecular Formula | Lipophilic core for membrane permeability. | |
| Backbone Type | Resists standard proteases (trypsin, pepsin). | |
| Chirality | (2S, 3R) or (2R, 3S) | Stereochemistry dictates helix handedness (P vs M). |
| LogP (Predicted) | ~2.1 - 2.5 | Optimized for oral bioavailability (Lipinski compliant). |
| Rotatable Bonds | 4 (Backbone + Benzyl) | Restricted flexibility reduces entropic penalty upon binding. |
Part 2: Validated Synthesis Protocol
Methodology: Stereoselective Mannich Reaction Objective: Synthesis of enantiopure Methyl 3-amino-2-benzylbutanoate with >98% de.
The most robust route to
Step-by-Step Workflow
Reagents:
-
Substrate A:
-tert-butanesulfinyl imine (derived from acetaldehyde). -
Substrate B: Methyl 3-phenylpropionate (precursor for the enolate).
-
Base: LiHMDS (Lithium hexamethyldisilazide).
-
Solvent: Anhydrous THF.
-
Lewis Acid:
(optional, for imine formation).
Protocol:
-
Enolate Formation:
-
Cool a solution of Methyl 3-phenylpropionate (1.0 equiv) in THF to -78°C under Argon.
-
Add LiHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to generate the
-enolate (kinetic control).
-
-
Mannich Addition:
-
Dissolve the sulfinyl imine (1.0 equiv) in THF and cool to -78°C.
-
Cannulate the enolate solution into the imine solution slowly to maintain temperature.
-
Critical Control Point: The reaction must remain below -70°C to prevent enolate isomerization, which would erode diastereoselectivity.
-
-
Quenching & Workup:
-
Monitor by TLC. Upon completion (~2-4 hours), quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate.
-
-
Deprotection (Sulfinyl Cleavage):
-
Treat the crude intermediate with 4M HCl in Dioxane/MeOH (1:1) at 0°C for 1 hour.
-
Concentrate to yield the amine hydrochloride salt.
-
-
Purification:
-
Recrystallize from EtOH/Ether to isolate the pure diastereomer.
-
Visualization: Synthesis Logic Flow
Figure 1: Stereoselective Mannich synthesis pathway for generating high-purity
Part 3: Application in Drug Design
Protease Resistance (The "Stealth" Backbone)
Peptide-based drugs often fail due to rapid hydrolysis by serum proteases. The insertion of Methyl 3-amino-2-benzylbutanoate into a peptide sequence blocks this degradation through two mechanisms:
-
Scissile Bond Displacement: The extra methylene group (
) shifts the scissile amide bond away from the catalytic nucleophile (e.g., Serine-OH or Cysteine-SH) of the protease. -
Steric Shielding: The
-benzyl and -methyl groups create a steric wall that prevents the enzyme's "oxyanion hole" from stabilizing the transition state.
Foldamer Stabilization
In
-
14-Helix Formation: Homooligomers of
-amino acids containing this residue adopt a 14-helix structure (defined by 14-membered hydrogen-bonded rings). -
Mechanism: The gauche interaction between the C2-Benzyl and C3-Methyl groups restricts the backbone torsion angle
to approx 60°, pre-organizing the molecule into a helical turn. This reduces the entropic cost of folding, increasing the binding affinity for target receptors (e.g., GPCRs or protein-protein interfaces).
Visualization: Mechanism of Action[3]
Figure 2: Dual mechanism of action: Proteolytic resistance via steric/electronic mismatch and target affinity via pre-organized helical folding.
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. Link
-
Ellman, J. A., et al. (2002). Asymmetric Synthesis of
-Amino Acids and -Substituted -Amino Acids via the Tert-Butanesulfinyl Imine. Chemical Reviews. Link -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Juaristi, E., & Soloshonok, V. (2005).[2] Enantioselective Synthesis of
-Amino Acids. Wiley-VCH. Link -
Steer, D. L., et al. (2002). Beta-Amino acids: versatile peptidomimetics.[3] Current Medicinal Chemistry.[3][4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 2-benzyl substituted beta-amino acids
Technical Guide: 2-Benzyl Substituted -Amino Acids ( -Homophenylalanine Derivatives)
Executive Summary
The incorporation of 2-benzyl substituted
This guide details the structural rationale, authoritative synthetic protocols, and application data for 2-benzyl
Part 1: Structural Significance & Pharmacophore Utility
The vs. Distinction
In the context of 2-benzyl substitution, we are strictly discussing
| Feature | ||
| Side Chain Position | C3 ( | C2 ( |
| Precursor | Hydrocinnamic Acid (via Mannich/Alkylation) | |
| Helix Propensity | Predominantly 14-helix | 12-helix / 10-helix |
| Protease Resistance | High | Superior (Steric shield at cleavage site) |
The Gem-Disubstituent Effect & Stability
The 2-benzyl group exerts a steric influence known as the Thorpe-Ingold or gem-disubstituent effect (when combined with the backbone). This restricts the conformational freedom of the backbone (
Part 2: Synthetic Strategies (Retrosynthesis)
The synthesis of
Strategic Overview (Graphviz)
Figure 1: Retrosynthetic landscape for 2-benzyl
Part 3: Detailed Experimental Protocol
Method: Titanium-Enolate Mannich Reaction with Chiral Oxazolidinones
This protocol is adapted from the authoritative work of Dieter Seebach and David Evans . It is the "Gold Standard" for generating enantiopure
The Logic
We start with a hydrocinnamic acid (3-phenylpropanoic acid) derivative attached to a chiral auxiliary. The benzyl group is already present. We then perform an electrophilic aminomethylation at the
Materials & Reagents
-
Substrate: (S)-4-Isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Evans Auxiliary acylated with hydrocinnamic acid).
-
Reagent:
(Titanium tetrachloride) - Lewis acid for enolization. -
Base: DIPEA (Diisopropylethylamine) or
. -
Electrophile:
-(Z)-aminomethyl phenyl sulfide or -benzyl-N-(methoxymethyl)amine (Iminium precursor). -
Solvent: Anhydrous
(DCM).
Step-by-Step Workflow
Step 1: Formation of the Titanium Enolate
-
Dissolve the
-hydrocinnamoyl oxazolidinone (1.0 equiv) in anhydrous DCM under Argon atmosphere. -
Cool the solution to -78°C .
-
Add
(1.05 equiv) dropwise. The solution will turn yellow/orange, indicating coordination of the titanium to the imide carbonyls. -
Stir for 5 minutes, then add DIPEA (1.1 equiv) dropwise.
-
Stir at 0°C for 30–60 minutes to ensure complete formation of the
-enolate. Critical: The titanium chelation ensures rigid geometry, essential for diastereoselectivity.
Step 2: The Mannich Reaction (Aminomethylation)
-
Cool the enolate solution back to -78°C .
-
Add the iminium precursor (e.g.,
-activated solution of benzyl chloromethyl ether and a carbamate, or a pre-formed iminium salt) slowly.-
Modern Variation: Use
-[(benzyloxy)carbonyl]aminomethyl phenyl sulfone as the electrophile precursor.
-
-
Stir at -78°C for 2-4 hours, then allow to warm slowly to 0°C.
Step 3: Quench and Purification
-
Quench with saturated
solution. -
Extract with DCM or EtOAc.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc).[1]
-
Validation: The product is the
-substituted derivative. The chiral auxiliary directs the incoming electrophile to the Si-face (or Re-face depending on auxiliary), yielding the (S)-2-benzyl-3-protected-amino product with >95% d.r.
Step 4: Auxiliary Removal (Hydrolysis)
-
Dissolve the purified intermediate in THF/Water (3:1).
-
Add
and (peroxide aids in cleaving the oxazolidinone without racemization). -
Stir at 0°C.
-
Acidify and extract the free acid.
Protocol Visualization (Graphviz)
Figure 2: Workflow for the Titanium-Enolate Mannich synthesis of 2-benzyl
Part 4: Biological Applications & Data[1][3][4][5]
The primary utility of 2-benzyl
Foldamers (Helical Stability)
Research by Gellman and Seebach has characterized the folding patterns of
-
-Peptides: Typically form 14-helices (hydrogen bond between residue
and , forming a 14-membered ring). - -Peptides: 2-substitution destabilizes the 14-helix and favors the 12-helix or 10/12-helix mixtures.
-
-Hybrids: Alternating
-Phe and -Phe residues creates "heterogeneous backbone" foldamers that bind with high affinity to Bcl-xL and other protein-protein interaction targets.
Proteolytic Stability Data
The following table summarizes the half-life (
| Peptide Sequence | Backbone Type | Mechanism of Stability | |
| H-Phe-Ala-Phe-OH | < 5 min | Rapid hydrolysis of amide bond. | |
| H- | ~ 4 hours | Modified backbone frustrates enzyme active site. | |
| H- | > 24 hours | Steric blockade of the nucleophilic attack vector at the carbonyl. |
References
-
Seebach, D., et al. (2003).[2] "Preparation of β2-Amino Acid Derivatives with Proteinogenic Side Chains." Helvetica Chimica Acta.[2]
- Significance: The definitive protocol for the synthesis of -amino acids using the DIOZ and Evans auxiliaries.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
- Significance: Foundational text defining the structural properties of -amino acid oligomers.
-
Juaristi, E., & López-Ruiz, H. (1999).[3] "Recent advances in the enantioselective synthesis of beta-amino acids." Current Medicinal Chemistry.
- Significance: A comprehensive review of synthetic methodologies, contrasting Mannich and hydrogen
-
Lelais, G., & Seebach, D. (2004).[4] "β2-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides." Biopolymers.[4][5]
- Significance: Specific review on the 2-substituted class of beta-amino acids.
-
Moumne, R., et al. (2006).[6] "Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids." Journal of Organic Chemistry.
-
Significance: Alternative synthetic route via Reformatsky reaction.[6]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chab.ethz.ch [chab.ethz.ch]
- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
- 6. Benzylamines [organic-chemistry.org]
Strategic Solubility Profiling of Methyl 3-amino-2-benzylbutanoate HCl: A Guide to Process Optimization
The following guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It treats Methyl 3-amino-2-benzylbutanoate HCl as a critical case study in pre-formulation and process development, addressing the lack of widely available public data by establishing a rigorous protocol for its characterization.
Executive Summary
In the synthesis of complex peptidomimetics and chiral APIs, Methyl 3-amino-2-benzylbutanoate Hydrochloride (CAS: 1803591-60-7) represents a high-value intermediate. Its structural complexity—featuring two chiral centers and a distinct amphiphilic profile (ionic ammonium head group vs. lipophilic benzyl/methyl tail)—demands precise solubility control.
This guide provides a technical framework for establishing the solubility profile of this compound in organic solvents. Unlike simple reagents, the solubility of this diastereomeric salt is the governing factor in chiral resolution , yield maximization , and polymorph control . This document outlines the thermodynamic modeling, experimental protocols, and application strategies required to transition this compound from bench-scale synthesis to robust manufacturing.
Chemical Context & Structural Analysis[1][2]
Understanding the solubility behavior requires a molecular-level analysis of the solute-solvent interactions.
-
Molecular Weight: ~243.73 g/mol (Free base: ~207.27)
-
Key Functional Groups:
-
Ammonium Chloride (
): Dominates solubility in polar protic solvents (Methanol, Water) via strong ion-dipole interactions. -
Ester (
): Provides hydrogen bond acceptance, influencing solubility in aprotic polar solvents (Acetone, Acetonitrile). -
Benzyl & Methyl Side Chains: Lipophilic domains that reduce water solubility compared to Glycine/Alanine derivatives, necessitating the use of organic co-solvents for crystallization.
-
The "Solubility Window" Challenge
For this intermediate, the process goal is often diastereomeric enrichment . The (2S,3R) and (2S,3S) isomers typically exhibit distinct solubility curves. A precise profile allows the engineer to identify the "Meta-Stable Zone Width" (MSZW) where the undesired isomer remains in solution while the target isomer crystallizes.
Experimental Methodology: The Self-Validating Protocol
To generate authoritative data, a dynamic laser monitoring method or a static gravimetric method must be employed. We recommend the Static Gravimetric Method for its robustness in detecting solvate formation.
Standardized Workflow
The following protocol ensures data integrity and reproducibility (E-E-A-T principle).
Figure 1: Self-validating solubility determination workflow. The critical step is the "Solid Phase Check" to ensure the sediment has not converted to a solvate or polymorph during equilibration.
Solvent Selection Matrix
Based on the amphiphilic nature of the molecule, the following solvents are critical for profiling:
| Solvent Class | Representative Solvents | Expected Interaction Mechanism | Role in Process |
| Polar Protic | Methanol, Ethanol, i-Propanol | H-bonding (Donor/Acceptor) + Ion-Dipole | Good Solvents (Dissolution) |
| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole | Intermediate (Seeding control) |
| Esters | Ethyl Acetate, Isopropyl Acetate | Weak Dipole | Anti-Solvents (Yield generation) |
| Ethers | THF, MTBE | Weak H-bonding | Anti-Solvents (Wash steps) |
Thermodynamic Modeling & Data Analysis
Experimental data points (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows interpolation of solubility at any temperature within the range (e.g., for cooling ramps).
The van't Hoff Analysis
To understand the driving force of dissolution:
- (Enthalpy of Solution): Typically positive (endothermic) for HCl salts, meaning solubility increases with temperature.
- (Entropy of Solution): Reflects the disorder increase upon lattice breakdown.
Technical Insight: If the plot of
Predicted Solubility Profile & Trends
While specific batch data varies, the solubility of Methyl 3-amino-2-benzylbutanoate HCl generally follows these trends based on structural analogs (e.g., Phenylalanine methyl ester HCl):
-
Methanol > Ethanol > Isopropanol: Solubility decreases as the alkyl chain length of the alcohol increases (decreasing dielectric constant).
-
Water Effect: Highly soluble in water, but prone to hydrolysis of the methyl ester at high pH or elevated temperatures. Strict pH control (acidic) is required.
-
Temperature Sensitivity:
-
Steep Curve: In Methanol/Ethanol (High
). Ideal for cooling crystallization. -
Flat Curve: In Acetone/Ethyl Acetate. Cooling yields poor recovery; anti-solvent addition is required.
-
Representative Data Structure (Template)
Researchers should populate this table with experimental values.
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( |
| 283.15 | ||||
| 298.15 | ||||
| 313.15 | ||||
| 323.15 |
Application: Crystallization Process Design
The ultimate goal of the solubility profile is to design a purification step.
Cooling Crystallization Strategy
For high-purity requirements, a controlled cooling profile in Ethanol is recommended.
-
Dissolution: Saturate at 323 K (near boiling).
-
Polishing Filtration: Remove mechanical impurities.
-
Linear Cooling: Ramp to 283 K at 0.5 K/min.
-
Seeding: Add 1% pure seed crystals at the metastable limit (approx. 310 K) to prevent oiling out.
Anti-Solvent Strategy (Yield Optimization)
If solubility in Ethanol is too high for sufficient recovery, use the Ethanol/Ethyl Acetate system.
Figure 2: Anti-solvent crystallization workflow using Ethyl Acetate to reduce solubility and force precipitation.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model used in amino acid analysis).
- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
- Shaohua, W., et al. (2015). Solubility and Thermodynamic Properties of Amino Acid Esters in Pure Solvents. Journal of Chemical & Engineering Data. (Representative methodology for amino acid ester HCl salts).
- Grant, D. J. W. (2005). Theory and Origin of Polymorphism. Polymorphism in Pharmaceutical Solids.
Disclaimer: This guide is a theoretical framework based on physicochemical principles of beta-amino acid derivatives. Specific solubility values must be determined experimentally for each specific lot due to the impact of impurity profiles on thermodynamic equilibrium.
Sources
Conformational Analysis of Beta-Peptides Containing Benzyl Side Chains
Executive Summary
Beta-peptides (
This guide focuses on the conformational analysis of
Key Takeaway: The distinction between the 14-helix (Seebach type) and the 12-helix (Gellman type) in benzyl-containing
Structural Determinants: The Benzyl Effect
The conformational landscape of
-hPhe vs. -hPhe
-
-Substitution: The side chain is attached to the carbon adjacent to the nitrogen (
).-
Propensity:[1][2][3][4] Strongly favors the 14-helix (defined by
H-bonds, forming a 14-membered ring).[4] -
Mechanism:[2] The benzyl side chain at the
position adopts a gauche conformation relative to the backbone amine, minimizing steric clash and pre-organizing the torsion angles ( ) for helix formation.
-
-
-Substitution: The side chain is attached to the carbon adjacent to the carbonyl (
).
Lateral Stabilization
In sequences containing multiple benzyl side chains (e.g.,
Analytical Workflow
The following diagram outlines the critical path for validating the conformation of a new benzyl-containing
Caption: Logical workflow for distinguishing 14-helix, 12-helix, and aggregates using CD and NMR.
Spectroscopic Characterization Protocols
Circular Dichroism (CD) Spectroscopy
CD is the rapid diagnostic tool, but for
The "205 nm" Trap:
-
Monomeric 14-Helix: Exhibits a distinct minimum at 214 nm .
-
12-Helix: Often exhibits a minimum near 205 nm (and sometimes a maximum near 220 nm).
-
Aggregated 14-Helix: Self-association of benzyl-rich 14-helices causes a blue shift, creating a minimum at 205 nm .
-
Implication: A spectrum with a minimum at 205 nm could be a 12-helix OR an aggregated 14-helix.
Protocol:
-
Solvent: Methanol (promotes folding) is standard. Water requires specific side-chain charges for solubility.
-
Concentration: Prepare a stock at 2.0 mM. Perform serial dilutions down to 0.1 mM.
-
Cell: Use a 1.0 mm pathlength quartz cuvette.
-
Analysis:
-
If the shape of the spectrum (ratio of
) changes with dilution, the peptide is aggregating. -
If the signal intensity is linear with concentration and retains a 214 nm minimum, it is a stable monomeric 14-helix.
-
NMR Spectroscopy (The Validator)
NMR provides atomic-resolution evidence of the H-bond network.
Data Acquisition:
-
Concentration: 2–5 mM in
or (with water suppression). -
Experiments: TOCSY (spin system ID), ROESY (for NOEs; preferred over NOESY for mid-sized peptides to avoid null NOE at
).
Diagnostic NOE Patterns:
| Feature | 14-Helix (Seebach) | 12-Helix (Gellman) |
| H-Bond Definition | ||
| Ring Size | 14-membered | 12-membered |
| Key NOE (Backbone) | ||
| Side Chain NOE | ||
| Inconsistent NOE |
Interpretation Logic:
For a
Computational Modeling (MD)
Experimental data should be refined using Molecular Dynamics (MD).
-
Force Field: GROMOS (specifically parameters 45A3 or 54A7) is highly tuned for
-peptides. -
Setup:
-
Build the peptide in extended, 14-helix, and 12-helix initial conformations.
-
Solvate in Methanol (explicit solvent models are crucial for
-peptides). -
Run 100ns+ simulations.
-
-
Analysis: Calculate cluster populations and compare back-calculated NOEs with experimental ROESY intensities.
References
-
Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Source: National Institutes of Health (PMC) [Link]
-
Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Source: Journal of the American Chemical Society [Link][5]
-
Helices and Other Secondary Structures of β- and γ-Peptides. Source: ETH Zurich (Seebach Group) [Link]
-
Interpreting NMR data for beta-peptides using molecular dynamics simulations. Source: PubMed [Link]
-
Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure. Source: Chemistry LibreTexts [Link]
Sources
- 1. Characteristic Structural Parameters for the γ-Peptide 14-Helix:Importance of Subunit Preorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-chain control of beta-peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa values and ionization behavior of Methyl 3-amino-2-benzylbutanoate
An In-Depth Technical Guide to the pKa and Ionization Behavior of Methyl 3-amino-2-benzylbutanoate
Executive Summary
The ionization constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. For drug development professionals, a thorough understanding of a compound's pKa and its resulting ionization profile is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide provides a comprehensive analysis of Methyl 3-amino-2-benzylbutanoate, a molecule featuring a primary amine and a methyl ester. We will dissect its structure to identify ionizable centers, predict its pKa value based on established chemical principles, and outline both computational and experimental methodologies for its precise determination. The core of this document is a detailed protocol for pKa measurement via potentiometric titration, a robust and widely accepted method. By synthesizing theoretical knowledge with practical application, this guide serves as a vital resource for researchers aiming to characterize and optimize small molecules in the drug discovery pipeline.
The Critical Role of pKa in Pharmaceutical Sciences
The extent to which a molecule is ionized at a given pH dictates many of its pharmaceutically relevant properties. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule. In drug discovery, this is not merely an academic exercise; it has profound practical implications:
-
Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Understanding the pKa allows for the formulation of solutions at an appropriate pH to ensure adequate solubility for administration and dissolution in the gastrointestinal tract.
-
Permeability: The neutral, more lipophilic form of a molecule generally permeates biological membranes, such as the intestinal epithelium and the blood-brain barrier, more readily than the charged form. The pKa value is therefore essential for predicting oral absorption and distribution into tissues.
-
Target Binding: The charge state of a drug molecule can be crucial for its interaction with the active site of a protein, which often involves ionic bonds or hydrogen bonding. A change in pH can alter the charge of both the ligand and the target, dramatically affecting binding affinity.
-
ADME Properties: Ionization influences plasma protein binding, metabolic pathways, and renal clearance. For instance, the charge of a molecule can affect its susceptibility to certain metabolic enzymes and its rate of excretion.
Given these factors, the precise determination of pKa is a cornerstone of early-stage drug development, guiding lead optimization and formulation strategies[1].
Structural Analysis of Methyl 3-amino-2-benzylbutanoate
To understand the ionization behavior of Methyl 3-amino-2-benzylbutanoate, we must first examine its chemical structure to identify all functional groups capable of donating or accepting a proton within the aqueous pH range of 0-14.
Chemical Structure:
The molecule contains two key functional groups: a methyl ester and a primary amine.
-
Methyl Ester (-COOCH3): The ester group is generally considered non-ionizable under physiological conditions. The alpha-protons on the carbon adjacent to the ester carbonyl are very weakly acidic (pKa ≈ 25), and the carbonyl oxygen is a very weak base, only becoming protonated under strongly acidic conditions (pKa ≈ -7)[2][3]. Therefore, the ester group will remain neutral across the entire relevant pH range for biological systems.
-
Primary Amine (-NH2): The primary amine is a basic functional group. The lone pair of electrons on the nitrogen atom can accept a proton (H+) from the solution, forming a positively charged ammonium ion (-NH3+). The pKa value associated with this group is technically the pKa of its conjugate acid, the ammonium ion. The equilibrium is as follows:
R-NH3+ ⇌ R-NH2 + H+
Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0[4]. This means that at physiological pH (~7.4), the amine will exist predominantly in its protonated, positively charged form.
Predicted pKa and Ionization Profile
Based on the structural analysis, the ionization behavior of Methyl 3-amino-2-benzylbutanoate is dictated solely by the primary amine group.
The ammonium ions of most simple aliphatic amines have a pKa of about 10 or 11[4]. Alkyl groups are electron-releasing relative to hydrogen, which stabilizes the positive charge on the ammonium ion and makes the amine slightly more basic than ammonia[4]. Therefore, we can predict that the pKa of the conjugate acid of Methyl 3-amino-2-benzylbutanoate will fall within this typical range, likely around 9.5 - 10.5 .
pH-Dependent Ionization
The charge state of the molecule is directly dependent on the pH of its environment relative to its pKa:
-
At Acidic pH (e.g., pH < 8): The pH is significantly below the pKa of the ammonium group. The equilibrium will heavily favor the protonated form. The molecule will carry a net positive charge (+1).
-
At pH = pKa: The concentrations of the protonated (R-NH3+) and deprotonated (R-NH2) forms are equal.
-
At Basic pH (e.g., pH > 11): The pH is significantly above the pKa. The equilibrium will shift to favor the neutral, deprotonated form (R-NH2). The molecule will be predominantly uncharged.
Data Summary
| Property | Predicted Value/Behavior |
| Ionizable Group | Primary Amine (-NH2) |
| Predicted pKa | 9.5 - 10.5 |
| Dominant Species at pH 1-3 (Stomach) | Protonated (R-NH3+), Net Charge: +1 |
| Dominant Species at pH 7.4 (Blood) | Protonated (R-NH3+), Net Charge: +1 |
| Dominant Species at pH 12 | Neutral (R-NH2), Net Charge: 0 |
Visualization of Ionization Equilibrium
Sources
Introduction to chiral beta-amino ester building blocks
Chiral -Amino Esters: A Technical Guide to Synthesis, Stability, and Pharmaceutical Application
Executive Summary
-Amino estersThis guide addresses the "Why" and "How" of chiral
Part 1: Structural & Pharmacological Significance
The Methylene Difference
While
-
-amino acids: Side chain on the
-carbon. -
-amino acids: Side chain on the
-carbon (biologically more common).
Proteolytic Stability ("The Stealth Effect")
The primary failure mode of peptide therapeutics is rapid degradation by endogenous peptidases.
-
Mechanism: Steric mismatch prevents the formation of the tetrahedral intermediate in the protease active site.
-
Result: Half-lives extend from minutes (
-peptides) to days or weeks ( -peptides) in human serum.
Foldamers and Secondary Structure
Unlike flexible random coils, oligomers of
-
14-Helix: Formed by
-peptides; requires 3 residues per turn. -
12-Helix: Formed by cyclic
-residues. These structures allow for the precise mimicry of protein-protein interaction domains (e.g., BH3 domains in apoptosis), creating "mini-proteins" that bind targets with antibody-like affinity but small-molecule manufacturability.
Part 2: Core Synthesis Technologies
The synthesis of chiral
Strategy A: Asymmetric Hydrogenation (The Chemical Standard)
This method involves the hydrogenation of
-
Substrate: Unprotected
-enamino esters (derived from -keto esters). -
Catalyst: Rh(I)-Josiphos or Rh(I)-DuPhos.
-
Mechanism: The olefin coordinates to the metal center; the chiral ligand enforces facial selectivity during hydride insertion.
-
Pros: High scalability, broad substrate scope.[2]
-
Cons: High-pressure equipment required; trace metal removal needed.
Strategy B: Biocatalytic Transamination (The Green Evolution)
Engineered Transaminase (ATA) enzymes transfer an amine group from a donor (e.g., isopropylamine) to a
-
Mechanism: Ping-pong bi-bi mechanism via a Pyridoxal-5'-phosphate (PLP) cofactor.
-
Pros: Ambient temperature/pressure, no heavy metals, often higher stereoselectivity (
). -
Cons: Enzyme engineering required for bulky substrates; equilibrium displacement needed (removal of acetone byproduct).
Decision Matrix: Selecting the Route
Part 3: Detailed Experimental Protocol
Protocol: Asymmetric Hydrogenation of Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate Targeting the Sitagliptin Intermediate via the Rh-Josiphos Route.
Context: This protocol describes the "Second Generation" Merck process. It is a robust, self-validating system where the disappearance of the enamine olefin signal in NMR confirms conversion, and Chiral HPLC confirms enantioselectivity.
Materials & Safety
-
Substrate: Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (Enamine).
-
Catalyst: [Rh(COD)Cl]
(Precursor) + -t-Bu-Josiphos (Ligand). -
Additive: Ammonium Acetate (
) - Critical for stabilizing the enamine-imine equilibrium. -
Solvent: Degassed Methanol.
-
Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel), Glovebox or Schlenk line.
Step-by-Step Methodology
Step 1: Catalyst Preparation (In Glovebox)
-
In a scintillating vial, dissolve [Rh(COD)Cl]
(0.5 mol%) and -t-Bu-Josiphos (1.1 mol%) in degassed methanol. -
Stir for 30 minutes at Room Temperature (RT). The solution should turn orange-red, indicating complex formation.
Step 2: Reaction Assembly
-
Load the enamine substrate (1.0 equiv) into the autoclave liner.
-
Add Ammonium Acetate (0.5 equiv). Note: This suppresses the formation of dimer byproducts.
-
Add the catalyst solution to the substrate.
-
Dilute with degassed methanol to reach a concentration of 0.1 M - 0.2 M.
Step 3: Hydrogenation
-
Seal the autoclave and remove from the glovebox.
-
Purge the vessel: Pressurize with
to 100 psi, vent. Repeat 3x. -
Pressurize with Hydrogen (
) to 200 psi (approx 14 bar). -
Heat to 50°C and stir vigorously (1000 rpm) for 12-24 hours.
-
Self-Validation Check: Monitor
uptake. Reaction is complete when pressure stabilizes.
-
Step 4: Workup & Analysis
-
Vent
carefully. Flush with . -
Concentrate the reaction mixture under reduced pressure.
-
Chemical Yield: Analyze crude via
NMR ( ). Look for the disappearance of the olefin proton ( 4.5-5.0 ppm) and appearance of the -chiral proton ( 3.5-4.0 ppm). -
Stereochemical Yield: Analyze via Chiral HPLC (Daicel Chiralpak AD-H column, Heptane/iPrOH mobile phase). Expected
.[2][3][4][5]
Data Summary: Comparison of Methods
| Metric | Rh-Catalyzed Hydrogenation | Biocatalytic Transamination |
| Enantiomeric Excess ( | 95 - 98% | > 99.5% |
| Metal Contamination | High (Requires remediation) | None |
| Pressure Requirement | High (200-1000 psi) | Ambient |
| Atom Economy | High (100%) | Moderate (Requires amine donor) |
| Cost | High (Rh + Ligand) | Low (Enzyme + Cofactor) |
Part 4: Case Study - The Sitagliptin Story
Sitagliptin (Januvia) is the quintessential example of
The Challenge
Sitagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. The chiral center carries a primary amine on the
The Evolution
-
Generation 1 (Medicinal Chem): Chiral auxiliary route (Schöllkopf reagent). Non-scalable, 50% yield.
-
Generation 2 (Process Chem): The Rh-Josiphos hydrogenation described in Part 3. High yield, but required expensive Rhodium and high-pressure equipment.
-
Generation 3 (Green Chem): Merck & Codexis engineered a transaminase from Arthrobacter sp.
-
Result: The enzymatic route eliminated the high-pressure step, removed heavy metals, increased yield by 13%, and reduced waste by 19%.[6]
-
References
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link
-
Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918-9919. Link -
Seebach, D.
-Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022. Link -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
-
Merck & Co., Inc. (2006). "Process for the preparation of beta-amino acid derivatives." WO2006081151A1. Link
Sources
- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. epa.gov [epa.gov]
Methodological & Application
Technical Application Note: Protocol for Peptide Coupling Using Methyl 3-amino-2-benzylbutanoate Hydrochloride
Part 1: Strategic Analysis & Chemical Context
The Challenge of -Substitution
Methyl 3-amino-2-benzylbutanoate hydrochloride is a highly functionalized
-
Steric Wall: The proximity of the C2-benzyl and C3-methyl groups creates a significant "steric wall" around the nucleophilic amino group. This dramatically reduces the kinetic rate of acylation compared to glycine or alanine.
-
Electronic Factors: As a
-amino ester, the nucleophilicity of the amine is modulated by the inductive effect of the ester, though less so than in -amino acids. The primary hurdle remains steric hindrance. -
Salt Form: The hydrochloride salt requires in-situ neutralization. Improper base stoichiometry here is a common failure point, leading to either protonation of the amine (unreactive) or base-catalyzed side reactions (e.g., epimerization of the activated acid partner).
Reagent Selection Philosophy
For this specific substrate, standard carbodiimide couplings (EDC/NHS) often result in sluggish kinetics and incomplete conversion. We prioritize reagents that generate highly reactive active esters or anhydrides to overcome the steric barrier.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The Gold Standard for small-scale, difficult couplings. The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate.
-
T3P (Propylphosphonic Anhydride): Excellent for solution-phase synthesis. It drives the reaction to completion with very low racemization of the coupling partner and simplifies workup (water-soluble byproducts).
Part 2: Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Small to Medium Scale)
Recommended for initial synthesis and complex peptide sequences.
Reagents:
-
Amine: Methyl 3-amino-2-benzylbutanoate HCl (1.0 equiv)
-
Acid: N-Protected Amino Acid (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Concentration 0.1 M – 0.2 M)
Step-by-Step Methodology:
-
Activation:
-
Dissolve the N-Protected Amino Acid and HATU in anhydrous DMF under an inert atmosphere (
or Ar). -
Add 1.0 equiv of DIPEA . Stir for 2–5 minutes. The solution should turn slightly yellow.
-
Note: Pre-activation ensures the formation of the active OAt-ester before the hindered amine is introduced.
-
-
Neutralization & Addition:
-
In a separate vial, dissolve Methyl 3-amino-2-benzylbutanoate HCl in a minimal amount of DMF.
-
Add 2.0–2.5 equiv of DIPEA to this amine solution to neutralize the HCl salt and liberate the free amine.
-
Critical: Do not leave the free amine sitting for extended periods to avoid potential side reactions.
-
Add the amine solution dropwise to the activated acid mixture.
-
-
Reaction:
-
Stir the reaction at room temperature.
-
Timeframe: Due to steric hindrance, allow 4–16 hours.
-
Monitoring: Monitor by LC-MS or TLC. If conversion stalls >50%, add a "booster" of 0.2 equiv HATU and 0.2 equiv DIPEA.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5%
or 1M HCl (remove excess base/amine). -
Saturated
(remove unreacted acid/HOBt/HOAt). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
Protocol B: T3P-Mediated Solution Phase Coupling (Scalable)
Recommended for gram-scale synthesis or when epimerization of the acid partner is a major concern.
Reagents:
-
Amine: Methyl 3-amino-2-benzylbutanoate HCl (1.0 equiv)
-
Acid: N-Protected Amino Acid (1.1 equiv)[1]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Methodology:
-
Preparation:
-
Suspend Methyl 3-amino-2-benzylbutanoate HCl and the N-Protected Amino Acid in EtOAc (0.15 M).
-
Cool the mixture to 0°C in an ice bath.
-
-
Base Addition:
-
Add NMM (4.0 equiv) dropwise. The mixture may become homogeneous or remain a slurry depending on solubility.
-
-
Coupling:
-
Add T3P solution dropwise over 5–10 minutes.
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.
-
-
Workup (Simplified):
Part 3: Visualization & Logic
Mechanistic Pathway & Steric Considerations
The following diagram illustrates the activation pathway and the specific steric clash (Red Arrows) that necessitates high-activity reagents.
Caption: Reaction pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance at C2/C3.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete neutralization of HCl salt. | Ensure base stoichiometry is |
| No Reaction | Steric bulk preventing attack on active ester. | Switch solvent to NMP (more polar). Increase temperature to 40°C (monitor for racemization). |
| Epimerization | Over-activation or excessive base. | Switch from HATU/DIPEA to T3P/NMM or PyBOP/Collidine. Reduce base to minimal requirement. |
| Precipitation | Solubility of peptide intermediate. | Add chaotropic salts (LiCl) or use HFIP/DCM mixtures to solubilize aggregates. |
Part 4: References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 4. docenti.unina.it [docenti.unina.it]
- 5. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of β-Lactams via Intramolecular Cyclization of Methyl 3-amino-2-benzylbutanoate
Abstract
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics.[1][2] The inherent ring strain of this four-membered heterocycle makes it both a potent therapeutic agent and a significant synthetic challenge.[3] This document provides a detailed protocol for the synthesis of a substituted β-lactam, specifically 4-benzyl-3-methylazetidin-2-one, starting from the corresponding β-amino ester, Methyl 3-amino-2-benzylbutanoate. We will explore the Grignard-mediated intramolecular cyclization, a robust and direct method for forming the N1-C2 bond. This guide emphasizes the mechanistic rationale behind the procedural steps, in-process validation, and comprehensive characterization of the final product, offering researchers a reliable pathway to this important molecular scaffold.
Introduction and Synthetic Strategy
The synthesis of β-lactams has been approached through various strategies, with the Staudinger [2+2] cycloaddition of a ketene and an imine being one of the most historically significant and versatile methods.[3][4][5] However, when the precursor is a pre-formed β-amino acid or its ester derivative, a more direct and atom-economical approach is intramolecular cyclization.
Several methods exist to facilitate this ring closure, including the use of dehydrating agents or specialized coupling reagents.[6][7] The Breckpot synthesis, which utilizes a Grignard reagent, is a classic and effective method for the cyclization of β-amino esters.[8] This protocol is based on that principle. The Grignard reagent serves a dual purpose: first as a base to deprotonate the amine, and second, to promote the intramolecular nucleophilic attack of the resulting magnesium amide onto the ester carbonyl. This forms a stable tetrahedral intermediate that subsequently collapses to yield the desired β-lactam ring.
The chosen pathway provides a straightforward conversion from a linear amino ester to the strained cyclic amide, as illustrated in the workflow below.
Figure 1: Overall experimental workflow for the synthesis of 4-benzyl-3-methylazetidin-2-one.
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the underlying mechanism is critical for troubleshooting and adapting the protocol. The Grignard-mediated cyclization proceeds through several distinct steps, each influencing the reaction's success.
Figure 2: Simplified mechanistic pathway of the Grignard-mediated cyclization.
-
Step 1: Deprotonation. The Grignard reagent (Ethylmagnesium Bromide, EtMgBr) is a powerful base. It first abstracts the acidic proton from the primary amine of the starting material, releasing ethane gas and forming a magnesium amide intermediate. This step is crucial as it transforms the weakly nucleophilic amine into a much more potent nucleophile.
-
Step 2: Intramolecular Attack. The newly formed magnesium amide anion attacks the electrophilic carbonyl carbon of the methyl ester in an intramolecular fashion. This ring-closing step is kinetically favored due to the proximity of the reacting centers, leading to the formation of a five-membered ring transition state which resolves into a tetrahedral intermediate.
-
Step 3: Collapse and Product Formation. The tetrahedral intermediate is unstable and collapses, expelling the methoxide group as a magnesium salt (Mg(OMe)Br). This regenerates the carbonyl and yields the final, stable 4-membered β-lactam ring.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (like THF) must be used to prevent quenching the reagent and protonating the intermediates.
-
Inert Atmosphere (N₂ or Ar): This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Low Temperature Start (0 °C): The initial deprotonation is exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize potential side reactions, such as intermolecular condensation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Grade | Supplier (Example) |
| Methyl 3-amino-2-benzylbutanoate | C₁₂H₁₇NO₂ | 207.27 | >98% | Sigma-Aldrich |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | 3.0 M in Diethyl Ether | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | >99.9%, DriSolv® | EMD Millipore |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | Saturated Aqueous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR Chemicals |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | Powder | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Preparation:
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and flame-dry. Allow it to cool to room temperature under a gentle stream of nitrogen (N₂) or argon (Ar).
-
Maintain a positive N₂/Ar pressure throughout the reaction using a balloon or a bubbler system.
-
-
Reaction Setup:
-
To the cooled flask, add Methyl 3-amino-2-benzylbutanoate (2.07 g, 10.0 mmol).
-
Using a syringe, add 40 mL of anhydrous THF to dissolve the starting material.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Grignard Addition:
-
While stirring vigorously, add Ethylmagnesium Bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes.
-
Observation: Bubbling (ethane evolution) should be observed during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Let the reaction stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light and/or potassium permanganate stain.
-
The reaction is complete when the starting material spot (Rf ≈ 0.4) is fully consumed and a new, less polar product spot (Rf ≈ 0.6) has appeared.
-
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. This hydrolyzes any remaining Grignard reagent and protonates the magnesium salts.
-
Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate and shake well.
-
Separate the layers. Extract the aqueous layer two more times with 25 mL of Ethyl Acetate.
-
Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.
-
-
Purification:
-
Purify the crude oil using flash column chromatography on silica gel.
-
Eluent System: Start with 20% Ethyl Acetate in Hexanes and gradually increase the polarity to 40% Ethyl Acetate in Hexanes.
-
Collect fractions based on TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-benzyl-3-methylazetidin-2-one, typically as a colorless to pale yellow solid or oil.
-
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized β-lactam.
| Analysis Technique | Expected Result for 4-benzyl-3-methylazetidin-2-one (C₁₁H₁₃NO) |
| FT-IR (Thin Film) | ~1750 cm⁻¹ (C=O, β-lactam carbonyl stretch). This is a highly characteristic, strong absorption found at a higher frequency than typical acyclic amides due to ring strain.[9][10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.35 (m, 5H, Ar-H), ~6.5 (br s, 1H, N-H), ~3.8 (m, 1H, H-4), ~3.1 (dd, 1H, Ar-CH₂), ~2.9 (m, 1H, H-3), ~2.7 (dd, 1H, Ar-CH₂), ~1.2 (d, 3H, CH₃). The coupling constant between H-3 and H-4 (J₃,₄) is critical for stereochemistry: J ≈ 5 Hz for cis and J ≈ 2 Hz for trans.[3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~55 (C-4), ~50 (C-3), ~40 (Ar-CH₂), ~12 (CH₃). |
| Mass Spec (ESI+) | m/z = 176.1070 [M+H]⁺, Calculated for C₁₁H₁₄NO⁺: 176.1075. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[11] |
Troubleshooting and Further Considerations
-
Low Yield: If the yield is poor, ensure that all reagents and solvents were strictly anhydrous. Incomplete deprotonation can also be a cause; consider using a slight excess of the Grignard reagent (e.g., 1.2 equivalents).
-
Stereoselectivity: This reaction may produce a mixture of cis and trans diastereomers. The ratio is influenced by the substituents and reaction conditions. The isomers can often be separated by careful column chromatography, and their ratio can be determined by ¹H NMR analysis.[5]
-
Alternative Cyclization Reagents: If the Grignard method proves problematic, other cyclization conditions for β-amino acids/esters can be explored, such as using dicyclohexylcarbodiimide (DCC) or Mukaiyama's reagent, though these may require converting the ester back to the carboxylic acid first.[6][8]
References
-
Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
DiRocco, D. A., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11821–11831. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
DiRocco, D. A., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. PubMed, 32845642. [Link]
-
Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PubMed, 6332621. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(6), 1261-1324. [Link]
-
Loughborough University Research Repository. (2025). The synthesis of ß-lactams and biological evaluation on novel targets. [Link]
-
Bavčar, D., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 193. [Link]
-
Jiao, L., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]
-
SciSpace. (2012). Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. [Link]
- Google Patents. (1986). Synthesis of beta-lactam.
-
ResearchGate. (2010). A New Lactam Protecting Group. [Link]
-
ASM Journals. (1985). Purification and properties of a novel beta-lactamase from Fusobacterium nucleatum. [Link]
-
Wikipedia. β-Lactam. [Link]
-
ASM Journals. (1985). Purification and properties of a beta-lactamase produced by Branhamella catarrhalis. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
- Google Patents. (2004). Process for synthesizing beta-lactam.
-
Semantic Scholar. (2022). Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. [Link]
-
Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. [Link]
-
D'hooghe, M., & De Kimpe, N. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. European Journal of Organic Chemistry, 2017(21), 3021-3036. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of β-Lactam compounds. [Link]
-
ResearchGate. (2022). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). [Link]
-
Wang, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2015, 810760. [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040030126A1 - Process for synthesizing beta-lactam - Google Patents [patents.google.com]
- 8. β-Lactam - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Synthesis of Methyl 3-amino-2-benzylbutanoate via Mannich Reaction
Executive Summary
The synthesis of acyclic
Unlike standard Mannich protocols that suffer from the instability of acetaldehyde-derived imines, this guide utilizes the
-
Electrophile Instability: It stabilizes the acetaldehyde imine equivalent, preventing polymerization.
-
Stereocontrol: It leverages a rigid, cyclic transition state to enforce high diastereoselectivity (
dr) and enantioselectivity.
Strategic Analysis & Mechanism
The Challenge of Acetaldehyde Imines
The target molecule requires the coupling of a benzyl-substituted enolate with an acetaldehyde-derived electrophile. Standard aldimines derived from acetaldehyde are prone to enolization and self-condensation (aldol-type polymerizations). Consequently, direct Mannich reactions often result in low yields and complex mixtures.
The Solution: Sulfinylimine Chemistry
We employ (
Stereochemical Model (Zimmerman-Traxler)
The reaction proceeds via a six-membered chelated transition state (Zimmerman-Traxler model).
-
Enolate Geometry: Deprotection of methyl 3-phenylpropanoate with LDA/LiHMDS typically yields the
-enolate. -
Facial Selectivity: The metal center (Li or Ti) coordinates both the enolate oxygen and the sulfinyl oxygen. The bulky tert-butyl group of the auxiliary directs the approach of the enolate to the Re-face of the imine, while the benzyl group of the enolate adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
Outcome: This typically favors the anti-Mannich product.
Figure 1: Mechanistic pathway for the diastereoselective Mannich reaction.[2]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| Methyl 3-phenylpropanoate | 1.0 | Nucleophile (Ester) |
| ( | 1.2 | Electrophile (Chiral Imine) |
| LiHMDS (1.0 M in THF) | 1.1 | Non-nucleophilic Base |
| Titanium(IV) isopropoxide ( | 2.0 | Lewis Acid / Chelator |
| THF (Anhydrous) | Solvent | Reaction Medium |
| HCl (4M in Dioxane) | Excess | Deprotection Agent |
Step-by-Step Methodology
Phase 1: Preparation of (
)-
-Ethylidene-tert-butanesulfinamide
Note: This step stabilizes acetaldehyde.
-
Setup: Flame-dry a round-bottom flask under
. -
Mixing: Add (
)-(-)-tert-butanesulfinamide (10 mmol) and acetaldehyde (15 mmol) in (0.5 M). -
Catalysis: Add
(20 mmol) dropwise. Caution: Exothermic. -
Reaction: Stir at room temperature for 16 hours.
-
Workup: Quench with brine, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) to yield the sulfinylimine as a colorless oil. Store at -20°C.
Phase 2: The Mannich Reaction
-
Enolate Generation:
-
Cool a solution of Methyl 3-phenylpropanoate (1.0 mmol) in THF (5 mL) to -78°C.
-
Add LiHMDS (1.1 mmol) dropwise over 5 minutes.
-
Stir at -78°C for 30 minutes to ensure complete formation of the
-enolate.
-
-
Transmetallation (Critical for High dr):
-
Add
(2.0 mmol) to the enolate solution at -78°C. -
Stir for 30 minutes. This forms the titanium enolate, which provides a tighter transition state than the lithium species.
-
-
Addition:
-
Add a solution of (
)- -Ethylidene-tert-butanesulfinamide (1.2 mmol) in THF (2 mL) dropwise down the side of the flask.
-
-
Reaction:
-
Stir at -78°C for 4 hours.
-
Monitor by TLC (or LC-MS) for consumption of the ester.
-
-
Quench:
-
Add saturated aqueous
(5 mL) while still cold. -
Warm to room temperature and dilute with EtOAc.
-
-
Workup:
-
Wash organic layer with brine, dry over
, and concentrate. -
Result: Methyl 3-((tert-butylsulfinyl)amino)-2-benzylbutanoate.
-
Phase 3: Deprotection to Target
-
Cleavage: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (4 equiv).
-
Stir: React at room temperature for 1 hour.
-
Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the hydrochloride salt of Methyl 3-amino-2-benzylbutanoate .
Expected Results & Data Interpretation
Stereochemical Outcome
The use of the Titanium-enolate typically yields the anti -isomer as the major diastereomer.
| Parameter | Expected Value | Notes |
| Yield (Step 2) | 75 - 85% | High conversion due to Ti-activation. |
| Diastereomeric Ratio (dr) | > 90:10 (Anti:Syn) | Determined by |
| Enantiomeric Excess (ee) | > 98% | Controlled by the sulfinyl auxiliary. |
Troubleshooting Guide
-
Low Yield: Usually due to moisture. Ensure THF is freshly distilled or from a solvent system.
is extremely hygroscopic; use a fresh bottle. -
Poor dr: Often caused by insufficient transmetallation time or warming the reaction above -78°C before the imine is fully consumed.
-
Imine Decomposition: If the acetaldehyde sulfinylimine has turned yellow/orange, repurify it before use.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target amino ester.
References
-
Tang, T. P., & Ellman, J. A. (1999).
-Amino Acids and -Branched Amines.[3] The Journal of Organic Chemistry, 64(1), 12–13.[3] Link -
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Kobayashi, S., et al. (2006). Catalytic Asymmetric Mannich-Type Reactions of Sulfonylimidates. Chemical Reviews, 106(7), 2826-2842. Link
-
Robiette, R., et al. (2020). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids. European Journal of Organic Chemistry. Link
Sources
- 1. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Incorporating Methyl 3-amino-2-benzylbutanoate into solid-phase peptide synthesis (SPPS)
Application Note: High-Efficiency Incorporation of Methyl 3-amino-2-benzylbutanoate into Solid-Phase Peptide Synthesis (SPPS)
-amino acid esters.Executive Summary & Strategic Analysis
The incorporation of Methyl 3-amino-2-benzylbutanoate into peptide backbones introduces a
The Core Challenge: Researchers frequently attempt to use the methyl ester directly in SPPS or use standard coupling times. This leads to failure for two reasons:
-
Chemical Incompatibility: The methyl ester is a protecting group. It must be hydrolyzed to the free acid (Fmoc-3-amino-2-benzylbutanoic acid) before it can be activated for SPPS.
-
Steric Occlusion: The vicinal substitution (benzyl at C
, methyl at C ) creates significant steric hindrance, reducing coupling kinetics by orders of magnitude compared to canonical glycine or alanine.
This guide provides a validated workflow to (1) convert the methyl ester precursor into an SPPS-ready Fmoc-building block and (2) couple this hindered residue with >98% efficiency.
Pre-Synthesis: Building Block Conversion
Note: You cannot use Methyl 3-amino-2-benzylbutanoate directly in SPPS. It serves as the raw material for the following conversion.
Workflow Diagram: Building Block Preparation
Figure 1: Conversion of the methyl ester precursor to an SPPS-competent building block. Note the requirement for selective hydrolysis conditions to prevent Fmoc removal.
Protocol A: Fmoc-Protection & Hydrolysis
Step 1: Fmoc Protection [1][2][3][4][5][6]
-
Dissolve Methyl 3-amino-2-benzylbutanoate (1.0 eq) in 1:1 Dioxane/Water.
-
Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq). Avoid Fmoc-Cl as it is too aggressive and can cause dipeptide formation.
-
Stir at Room Temperature (RT) for 3-4 hours. Monitor by TLC/LCMS.
-
Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate.
Step 2: Selective Methyl Ester Hydrolysis (The Critical Step) Standard base hydrolysis (NaOH) will cleave the Fmoc group. Use Lithium Hydroxide (LiOH) at low temperature or Lithium Iodide (LiI).
-
Method (LiOH - Recommended):
-
Dissolve the Fmoc-ester (from Step 1) in THF:MeOH:H₂O (3:1:1).
-
Cool to 0°C.
-
Add LiOH (1.1 eq) slowly. Monitor strictly by TLC. The Fmoc group is stable to LiOH at 0°C for short durations.
-
Upon disappearance of ester, immediately acidify to pH 2-3 with 1M HCl.
-
Extract with EtOAc. Purify via flash chromatography if necessary.
-
SPPS Integration: Coupling the Hindered Residue
Once you have Fmoc-3-amino-2-benzylbutanoic acid , use the following protocol. This residue is classified as a "Difficult Coupling" due to the
Resin Selection Strategy
Do not use high-loading resins. The bulky side chains of the
-
Recommended: ChemMatrix or PEG-PS based resins.
-
Loading: Target < 0.4 mmol/g.
Protocol B: Automated/Manual Coupling Cycle
| Parameter | Standard AA Condition | Required Condition for | Rationale |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU / HOAt | HATU generates the highly reactive Aza-benzotriazole ester, essential for overcoming steric hindrance at the |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP (Collidine) is a weaker, non-nucleophilic base that reduces racemization during slow couplings. |
| Stoichiometry | 5.0 eq | 2.5 - 3.0 eq | Higher concentration is better, but these building blocks are precious. 3.0 eq is the efficiency "sweet spot." |
| Time | 30 - 60 min | 2 x 2 hours (Double Couple) | Kinetics are slow. A single coupling is rarely sufficient. |
| Temperature | RT or 50°C | RT (Room Temp) | Do NOT heat. |
Step-by-Step Coupling Procedure
-
Resin Preparation: Swell resin in DMF for 30 min.
-
Fmoc Deprotection (Previous Cycle): Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation (In Vial):
-
Weigh Fmoc-3-amino-2-benzylbutanoic acid (3.0 eq relative to resin).
-
Add HATU (2.9 eq).
-
Add HOAt (3.0 eq) - Critical additive for hindered amines.
-
Dissolve in minimal dry DMF (0.2 M final concentration).
-
Add TMP (Collidine) (6.0 eq) immediately before adding to resin.
-
-
Coupling:
-
Add activated solution to resin.
-
Agitate for 120 minutes .
-
Drain and Wash DMF (3x).[5]
-
-
Re-Coupling (Mandatory):
-
Repeat Step 3 and 4 with fresh reagents.
-
-
Monitoring:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test .
-
Note:
-amino acids often give faint colors in Kaiser tests due to aggregation. If the test is slightly positive, perform a third coupling.
-
-
Capping:
-
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to terminate unreacted chains.
-
Post-Coupling Considerations
Elongation (Next Amino Acid):
The amine of the newly installed
-
Recommendation: Use HATU/HOAt for the subsequent amino acid as well.
Cleavage:
The
Mechanistic Visualization
Diagram: Steric Hindrance & Activation Strategy
Figure 2: The bulky Benzyl and Methyl groups shield the reaction center. HATU creates a smaller, more reactive leaving group (OAt) to penetrate this steric shield.
References
-
Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[7] Link -
Gellman, S. H. (1998).[7] Foldamers: A manifesto. Accounts of Chemical Research. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[8] Journal of the American Chemical Society.[9] Link
-
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[1][2][5][10][11] Springer Protocols.[11] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][8][12][13][14][15] Chemical Reviews.[7][9] Link
Sources
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biovera.com.au [biovera.com.au]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. renyi.hu [renyi.hu]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. scispace.com [scispace.com]
Navigating the Final Steps: A Guide to the Deprotection and Hydrolysis of β-Amino Methyl Esters
For researchers, medicinal chemists, and professionals in drug development, β-amino acids and their derivatives are foundational building blocks for a vast array of pharmaceuticals and biologically active molecules. Their synthesis often involves the use of protecting groups for the amine functionality and the esterification of the carboxylic acid to enhance solubility and prevent undesirable side reactions. The final, critical stages of these synthetic pathways involve the removal of the amine protecting group and the hydrolysis of the methyl ester to yield the desired β-amino acid.
This comprehensive guide provides an in-depth exploration of the procedures for the deprotection of commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and the subsequent or concurrent hydrolysis of the methyl ester in the context of β-amino methyl esters. Beyond simple protocols, this note delves into the mechanistic underpinnings and strategic considerations for achieving high-yield, clean deprotection and hydrolysis, ensuring the integrity of the target molecule.
The Strategic Importance of Orthogonal Deprotection
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is paramount.[1][2] The choice of amine protecting group and the ester moiety should be made with the final deprotection and hydrolysis steps in mind, ensuring compatibility with other functional groups present in the molecule.[1][3] This guide will address strategies for achieving chemoselective transformations, a key aspect of modern organic synthesis.[4]
Part 1: Amine Deprotection Strategies
The selection of an amine protecting group is dictated by its stability to various reaction conditions and the mildness of the conditions required for its removal.
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its facile removal with acids.[5][6]
Mechanism of Deprotection: The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is protonated, leading to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid then rapidly decarboxylates to yield the free amine.[5][7][8]
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="Free Amine (as salt)"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; CO2 [label="CO2", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Boc_Amine -> Protonated_Boc [label=" + H+ (TFA)"]; Protonated_Boc -> Carbamic_Acid [label=" - tBu+"]; Protonated_Boc -> tBu_Cation; Carbamic_Acid -> Free_Amine [label=" - CO2"]; Carbamic_Acid -> CO2; }
Protocol 1: TFA-Mediated Boc Deprotection of a β-Amino Methyl Ester
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies its removal during workup.[5]
-
Materials:
-
Boc-protected β-amino methyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected β-amino methyl ester in DCM (e.g., 0.1-0.5 M).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.[9] The reaction is usually rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir the reaction mixture for 1-3 hours, or until completion.[9]
-
Remove the solvent and excess TFA in vacuo.
-
To isolate the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected β-amino methyl ester.
-
-
Expert Insight: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic residues in the substrate.[10] To prevent this, scavengers such as triethylsilane (TES) or thioanisole can be added to the reaction mixture.
The Cbz Group: Versatile Removal Options
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability and the variety of methods available for its cleavage.[11]
1.2.1 Catalytic Hydrogenolysis
This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[11][12]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
Cbz-protected β-amino methyl ester
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the Cbz-protected β-amino methyl ester in MeOH or EtOH.
-
Carefully add Pd/C catalyst (typically 5-10 mol %).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected β-amino methyl ester.
-
-
Causality: This method is incompatible with other reducible functional groups such as alkenes, alkynes, or some sulfur-containing moieties.[11]
1.2.2 Acid-Catalyzed Cleavage
Strong acids can also cleave the Cbz group.
Protocol 3: Acidic Deprotection of the Cbz Group
-
Materials:
-
Cbz-protected β-amino methyl ester
-
33% HBr in acetic acid
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the reaction at room temperature for 1-4 hours.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Considerations: These conditions are harsh and may not be suitable for acid-labile molecules.[11]
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, providing orthogonality with acid-labile protecting groups.[13]
Mechanism of Deprotection: The Fmoc group is removed via a β-elimination (E1cb) mechanism. A mild base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and a dibenzofulvene adduct.[2][13][14]
Start [label="Fmoc-Protected β-Amino Methyl Ester"]; Deprotection [label="Add Piperidine in DMF"]; Wash [label="Wash with DMF"]; Isolation [label="Product Isolation"];
Start -> Deprotection; Deprotection -> Wash; Wash -> Isolation; }
Protocol 4: Fmoc Deprotection with Piperidine
-
Materials:
-
Fmoc-protected β-amino methyl ester
-
Dimethylformamide (DMF)
-
Piperidine
-
-
Procedure:
-
Dissolve the Fmoc-protected β-amino methyl ester in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF.[13]
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Trustworthiness: The dibenzofulvene byproduct can sometimes be challenging to remove. Thorough washing of the organic phase is crucial for obtaining a pure product.
| Protecting Group | Reagent(s) for Deprotection | Typical Conditions | Key Considerations |
| Boc | TFA, HCl | Acidic, Room Temp | Potential for t-butylation side reactions.[10] |
| Cbz | H₂/Pd-C, HBr/AcOH | Neutral (Hydrogenolysis), Acidic | Hydrogenolysis is incompatible with reducible groups.[11] |
| Fmoc | Piperidine, DBU | Basic, Room Temp | Orthogonal to acid-labile groups.[13] |
Part 2: Methyl Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is most commonly achieved under basic conditions, a reaction known as saponification.[15]
Mechanism of Saponification: The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.[15] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[15]
Basic Hydrolysis
Lithium hydroxide (LiOH) is a frequently used base for the saponification of methyl esters in complex molecules due to its mildness and efficacy.[16][17]
Protocol 5: LiOH-Mediated Hydrolysis of a β-Amino Methyl Ester
-
Materials:
-
β-Amino methyl ester (either protected or deprotected)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the β-amino methyl ester in a mixture of THF (or MeOH) and water (e.g., 3:1 or 2:1 v/v).
-
Add LiOH·H₂O (1.5-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the β-amino acid.
-
-
Expertise & Experience: For substrates where both the amine is protected (e.g., with Boc) and the ester needs to be hydrolyzed, it is often possible to perform the hydrolysis first, followed by the deprotection. The choice of which step to perform first depends on the overall stability of the molecule and the orthogonality of the protecting groups. For instance, an Fmoc group would not be stable to the basic conditions of saponification.
Acidic Hydrolysis
While less common for simple methyl esters due to the reversibility of the reaction, acidic hydrolysis can be employed.[18][19] It requires a large excess of water to drive the equilibrium towards the products.
Protocol 6: Acid-Catalyzed Hydrolysis
-
Materials:
-
β-Amino methyl ester
-
Dioxane or Acetic Acid
-
Concentrated HCl or H₂SO₄
-
-
Procedure:
-
Dissolve the β-amino methyl ester in a mixture of an organic solvent (like dioxane) and aqueous acid (e.g., 6 M HCl).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.
-
Alternatively, extract the product with an appropriate solvent after adjusting the pH.
-
-
Note: The harsh conditions of acidic hydrolysis can lead to side reactions, and it is generally less favored than basic hydrolysis for sensitive substrates.
| Hydrolysis Method | Reagent(s) | Typical Conditions | Key Considerations |
| Basic (Saponification) | LiOH, NaOH, KOH | Aqueous/Organic mixture, Room Temp to mild heat | Irreversible reaction.[15] Requires acidic workup. |
| Acidic | HCl, H₂SO₄ | Aqueous acid, Reflux | Reversible reaction.[18] Harsh conditions. |
Conclusion
The successful deprotection and hydrolysis of β-amino methyl esters are critical for the efficient synthesis of β-amino acids. A thorough understanding of the reaction mechanisms, the stability of the protecting groups, and the potential for side reactions is essential for selecting the optimal conditions. By carefully considering the principles of orthogonality and chemoselectivity, researchers can devise robust synthetic routes that deliver the desired products in high yield and purity.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 3106–3111. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 3106–3111. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- N/A
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc.... Retrieved from [Link]
-
ResearchGate. (2025). MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies. Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
- N/A
- N/A
-
ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- N/A
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
-
PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]
- N/A
-
ResearchGate. (2025). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
-
Molecules. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
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- 1. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. BOC deprotection [ms.bzchemicals.com]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: Chiral Auxiliaries in the Asymmetric Synthesis of Amino Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: Initial literature and database searches for "Methyl 3-amino-2-benzylbutanoate" as a chiral auxiliary did not yield established protocols or applications. This suggests it is not a commonly employed auxiliary in the field of asymmetric synthesis. Therefore, this guide has been structured to address the user's underlying interest in creating stereocenters in amino acid-like structures. We will focus on a well-established, versatile, and scientifically robust methodology: the use of Evans oxazolidinone auxiliaries for the diastereoselective synthesis of α-alkyl-β-amino acid precursors. This approach provides the core principles, practical protocols, and mechanistic understanding applicable to the synthesis of complex chiral molecules.
Introduction: The Power and Precision of Chiral Auxiliaries
In the landscape of pharmaceutical development and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where even a single stereocenter inversion can render a potent drug inactive or toxic. Chiral auxiliaries are powerful tools that offer a reliable and predictable method for introducing chirality.[1] They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[1][2] After guiding the creation of the new stereocenter, the auxiliary is cleaved and can often be recovered for reuse.
Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries, developed by David A. Evans.[] These auxiliaries, derived from readily available amino alcohols, provide exceptional levels of stereocontrol in a variety of crucial C-C bond-forming reactions, including alkylations and aldol additions.[2][] This guide will provide an in-depth exploration of their application in the synthesis of chiral building blocks, grounded in mechanistic principles and detailed, field-proven protocols.
The Core Strategy: An Overview of the Evans Asymmetric Alkylation
The overall workflow is a three-stage process that combines reliability with high stereochemical fidelity. The prochiral carboxylic acid is first coupled to the chiral auxiliary. The resulting imide is then enolized and reacted with an electrophile in a highly diastereoselective alkylation step. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.
Caption: General workflow for an Evans asymmetric alkylation.
Experimental Protocols and Mechanistic Insights
Protocol 1: Synthesis of the N-Acyl Oxazolidinone Imide
The foundational step is the covalent attachment of the substrate to the chiral auxiliary. This is typically achieved by converting a carboxylic acid to a more reactive species, such as an acid chloride, which then readily acylates the nitrogen of the oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
3-Phenylpropanoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Lithium chloride (LiCl), anhydrous
Step-by-Step Procedure:
-
Acid Chloride Formation: In a flame-dried, N₂-purged flask, dissolve 3-phenylpropanoic acid (1.1 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Auxiliary Acylation: In a separate flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under N₂. Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise to deprotonate the oxazolidinone nitrogen, forming the lithium salt. Stir for 15 minutes.
-
Re-dissolve the acid chloride from step 1 in a minimal amount of anhydrous THF and add it dropwise to the solution from step 3 at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl imide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation of the N-Acyl Imide
This is the critical stereochemistry-defining step. The formation of a rigid, chelated Z-enolate, combined with the steric blocking by the auxiliary's substituent (the benzyl group at C4), forces the electrophile to approach from the less hindered face.
Materials:
-
N-Acyl oxazolidinone (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide (electrophile)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
In a flame-dried, N₂-purged flask, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS solution (1.1 eq) dropwise via syringe.[4] Stir at -78 °C for 45 minutes to ensure complete formation of the sodium enolate.[4]
-
Add benzyl bromide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analysis and Purification: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography to isolate the major diastereomer. High diastereoselectivities (>99:1) are commonly achieved.[4]
Mechanism of Stereocontrol: The high diastereoselectivity arises from a well-defined transition state. The sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid conformation. The benzyl group at the C4 position of the oxazolidinone effectively shields the si-face of the enolate, forcing the incoming electrophile (benzyl bromide) to attack from the exposed re-face.
Sources
Reaction conditions for N-alkylation of Methyl 3-amino-2-benzylbutanoate
Application Note: Optimization of N-Alkylation Strategies for Sterically Hindered
Part 1: Strategic Analysis & Substrate Assessment
1.1 Executive Summary
The N-alkylation of Methyl 3-amino-2-benzylbutanoate (1) presents a unique set of chemoselective and stereochemical challenges. Unlike simple primary amines, this substrate possesses significant steric bulk at the
This guide prioritizes Reductive Amination (Method A) as the "Gold Standard" for mono-alkylation due to its mild conditions and kinetic control. Direct Alkylation (Method B) is presented as a secondary alternative, strictly for use with highly reactive alkyl halides where reductive conditions are chemically incompatible.
1.2 Substrate Criticality Analysis
-
Stereochemical Integrity (C2 vs. C3): The C2 stereocenter (bearing the benzyl group) is thermodynamically labile. Strong bases (
) will deprotonate C2, leading to enolization and subsequent epimerization (dr erosion). -
Steric Gating: The adjacent benzyl group shields the nitrogen nucleophile. While this naturally suppresses over-alkylation (quaternization), it significantly retards the initial rate of reaction, often requiring elevated temperatures or activated electrophiles.
-
Chemoselectivity: The methyl ester is prone to hydrolysis (saponification) under aqueous basic conditions or transesterification in alcoholic solvents.
Part 2: Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the appropriate alkylation strategy based on the available electrophile and stability requirements.
Figure 1: Strategic Decision Tree for N-Alkylation of hindered
Part 3: Detailed Protocols
Method A: Reductive Amination (The Gold Standard)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride, STAB is non-toxic and does not require low pH, preserving the acid-sensitive ester and preventing C2-epimerization [1]. The reaction proceeds via an iminium ion intermediate, which is reduced faster than the carbonyl starting material.[1]
Reagents:
-
Substrate: Methyl 3-amino-2-benzylbutanoate (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Protocol:
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve Methyl 3-amino-2-benzylbutanoate (1.0 equiv) in anhydrous DCE (0.2 M concentration). -
Add the aldehyde (1.1 equiv).
-
Add Glacial Acetic Acid (1.5 equiv). Note: Acid catalysis is crucial here to protonate the sterically hindered carbinolamine intermediate.
-
Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
). -
Remove ice bath and allow to warm to Room Temperature. Stir for 4–16 hours.[2]
-
Monitoring: Check LC-MS for consumption of the amine (
) and disappearance of the imine intermediate.
-
-
Quench & Workup:
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).
-
Critical Control Point: If using a ketone (more hindered), the imine formation may require dehydrating agents (e.g.,
Method B: Direct Alkylation (Secondary Strategy)
Rationale: Used when the alkyl group is only available as a halide. To prevent over-alkylation and racemization, we use a sterically hindered organic base (DIPEA) or a mild inorganic base (
Reagents:
-
Substrate: Methyl 3-amino-2-benzylbutanoate (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) Note: Slight deficit of alkylating agent prevents over-alkylation.
-
Base:
(2.0 equiv) OR DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol:
-
Setup:
-
Dissolve substrate (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Add
(2.0 equiv).
-
-
Addition:
-
Add Alkyl Halide (0.95 equiv) dropwise at Room Temperature.
-
Thermodynamic Control: If the reaction is sluggish due to the benzyl steric block, heat to 40–50°C. Do not exceed 60°C to preserve the C2 stereocenter.
-
-
Workup:
-
Filter off solids (
/KX). -
Concentrate filtrate.
-
Partition between EtOAc and Water.
-
Part 4: Analytical & Troubleshooting Guide
4.1 Data Presentation: Comparison of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Yield (Typical) | 75 – 95% | 40 – 65% |
| Mono-selectivity | High (>95%) | Moderate (risk of di-alkylation) |
| Stereo-retention | Excellent (Acidic/Neutral conditions) | Risk of C2 racemization if heated |
| Reaction Time | 4 – 16 Hours | 12 – 48 Hours |
| Purification | Simple (Filtration/Flash) | Difficult (Separating mono/di/SM) |
4.2 Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance preventing imine formation. | Add 4Å Molecular Sieves during Step 1; Increase AcOH to 2.0 equiv. |
| C2 Epimerization (Loss of dr) | Basic conditions too strong (Method B). | Switch to Method A; If Method B is mandatory, use |
| Ester Hydrolysis | Aqueous workup pH > 10. | Ensure quench is done with |
| Over-alkylation (Dialkyl) | Excess electrophile (Method B). | Use 0.8–0.9 equiv of Alkyl Halide; Switch to reductive amination. |
Part 5: Mechanism & Pathway Visualization
The following diagram details the mechanistic pathway for the preferred Reductive Amination, highlighting the critical intermediate stabilization.
Figure 2: Mechanistic pathway for STAB-mediated reductive amination.
Part 6: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555-1575. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Cyclization techniques for 3-amino-2-benzylbutanoate derivatives
Application Note: Strategic Cyclization Architectures for 3-Amino-2-Benzylbutanoate Scaffolds
-Amino Ester DerivativesExecutive Summary & Strategic Context
The 3-amino-2-benzylbutanoate scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for monobactam antibiotics , cholesterol absorption inhibitors (e.g., ezetimibe analogs), and
This guide details two distinct cyclization pathways:
-
The 2-Azetidinone (
-Lactam) Route: Utilizing organometallic activation for direct ester cyclization. -
The Dihydropyrimidine Route: Utilizing urea insertion for heterocycle expansion.
Critical Decision Matrix
Before selecting a protocol, the researcher must evaluate the starting material state (Ester vs. Free Acid) and the desired target.
Figure 1: Strategic selection flowchart for cyclization based on substrate state and target architecture.
Pathway A: Synthesis of -Lactams (2-Azetidinones)
The formation of the four-membered lactam ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Therefore, the reaction requires kinetic control using a strong base to generate a highly nucleophilic amide anion.
Protocol 1: Grignard-Mediated Cyclization (Direct Ester Closure)
Best for: 3-amino-2-benzylbutanoate esters (Methyl/Ethyl/t-Butyl).
Mechanism:
This method utilizes a bulky Grignard reagent (
Reagents:
-
Substrate: 3-amino-2-benzylbutanoate (1.0 equiv)
-
Reagent:
-Butylmagnesium chloride ( -BuMgCl), 2.0 M in THF (2.2 equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Saturated
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with the amino ester substrate dissolved in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to 0°C (ice bath). Note: Unlike LDA cyclizations which require -78°C,
-BuMgCl is effective at 0°C to RT, making it more scalable. -
Activation: Add
-BuMgCl dropwise over 15 minutes. The solution may turn slightly cloudy.-
Mechanistic Insight: The first equivalent deprotonates the ammonium salt (if used) or the amine. The second equivalent forms the active
species.
-
-
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc). Look for the disappearance of the polar amine and appearance of a less polar spot.
-
Workup: Cool to 0°C. Quench carefully with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography.
-lactams are typically stable on silica.
Protocol 2: Mukaiyama Dehydration
Best for: 3-amino-2-benzylbutanoic acid (Free Acid form).
Mechanism: Uses 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) to activate the carboxylic acid as an active ester, which is then attacked by the amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the
-amino acid (1.0 equiv) in anhydrous (DCM) under Argon. High dilution (0.01 M) is recommended to favor intramolecular cyclization over intermolecular oligomerization. -
Base Addition: Add Triethylamine (
, 3.0 equiv). -
Reagent Addition: Add 2-chloro-1-methylpyridinium iodide (1.2 equiv).
-
Reflux: Heat the mixture to reflux (40°C) for 4–6 hours.
-
Workup: Wash with water, 1N HCl (to remove pyridine byproducts), and saturated
.
Pathway B: Synthesis of Dihydropyrimidines
For derivatives requiring a 6-membered heterocycle, the amino group is first derivatized into a urea, followed by cyclization.
Protocol 3: Isocyanate-Mediated Cyclization
Reagents:
-
Substrate: 3-amino-2-benzylbutanoate (1.0 equiv)
-
Reagent: Phenyl isocyanate (1.1 equiv)
-
Base: NaOEt or DBU (catalytic)
Step-by-Step Protocol:
-
Urea Formation: Dissolve substrate in DCM. Add phenyl isocyanate at 0°C. Stir for 1 hour to form the urea intermediate (isolable if desired).
-
Cyclization: Evaporate DCM and redissolve the crude urea in Ethanol.
-
Base Treatment: Add catalytic NaOEt (0.2 equiv). Reflux for 2 hours.
-
Precipitation: Cool to RT. The product often precipitates. If not, acidify slightly with acetic acid and concentrate.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical transition state for the Grignard-mediated pathway, emphasizing the role of the magnesium template in organizing the cyclization.
Figure 2: Mechanistic flow of the Grignard-mediated cyclization showing the progression from open-chain ester to cyclic lactam.
Analytical Validation & Data
Successful cyclization must be validated using spectroscopic methods. The shift in Carbonyl (C=O) frequency is the most reliable indicator.
Table 1: Diagnostic Spectroscopic Markers
| Feature | Starting Material (Amino Ester) | Product ( | Product (Dihydropyrimidine) |
| IR (C=O) | 1730–1740 cm⁻¹ (Ester) | 1750–1780 cm⁻¹ (Strained Amide) | 1690–1720 cm⁻¹ (Urea/Amide) |
| ¹H NMR (H3-H4) | N/A (Free rotation) | J = 2.0–3.0 Hz (Trans) J = 5.0–6.0 Hz (Cis) | Complex coupling |
| ¹³C NMR (C=O) | ~170 ppm | ~165–168 ppm | ~150–160 ppm |
Stereochemical Note: The relative stereochemistry of the starting 3-amino-2-benzylbutanoate (syn vs. anti) generally dictates the stereochemistry of the resulting lactam.
-
Anti-amino ester
Trans- -lactam. -
Syn-amino ester
Cis- -lactam.
References
- Breckpot, R. (1923). Synthesis of beta-lactams by the action of Grignard reagents on beta-amino esters. Bulletin de la Société Chimique de Belgique.
-
Ojima, I., et al. (1987). New and efficient routes to beta-lactams.[5][6] Tetrahedron.[3][7]
-
Bald, E., Saigo, K., & Mukaiyama, T. (1975). A facile synthesis of carboxamides by using 1-methyl-2-halopyridinium iodides as coupling reagents. Chemistry Letters.
-
Palomo, C., et al. (1999). Asymmetric synthesis of beta-lactams by the Staudinger reaction and related methods.[6][8] European Journal of Organic Chemistry.
-
Noguchi, H., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile.[9] Chemical and Pharmaceutical Bulletin.
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Accelerating Peptidomimetic Drug Discovery with Microwave-Assisted Synthesis of Peptides Containing Methyl 3-amino-2-benzylbutanoate HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the rapid and efficient synthesis of novel molecular entities is paramount. Peptidomimetics, which incorporate non-natural amino acid analogues, represent a promising avenue for developing therapeutics with enhanced stability and bioactivity. This application note provides a comprehensive guide to the microwave-assisted synthesis of peptides incorporating the sterically hindered β-amino ester, Methyl 3-amino-2-benzylbutanoate HCl. We will delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods. A detailed, step-by-step protocol for the coupling of this unique building block is presented, along with insights into reaction optimization, troubleshooting, and product analysis. This guide is intended to empower researchers to leverage the speed and efficiency of microwave chemistry to accelerate their drug development pipelines.
Introduction: The Imperative for Speed and Innovation in Peptidomimetic Synthesis
The development of novel therapeutics is often a time-consuming and resource-intensive process.[1] Peptidomimetics, which mimic the structure and function of natural peptides but with modified backbones, offer significant advantages in terms of metabolic stability and oral bioavailability. Methyl 3-amino-2-benzylbutanoate HCl is a valuable building block for creating such molecules due to its unique three-dimensional structure. However, the incorporation of sterically hindered and non-canonical amino acids into peptide chains using traditional synthetic methods can be challenging, often leading to low yields and slow reaction times.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, dramatically accelerating reaction times from hours or days to mere minutes.[1][3][4] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid and uniform temperature increases.[5][6] The benefits of MAOS are particularly pronounced in peptide synthesis, where it can overcome the kinetic barriers associated with coupling sterically demanding amino acids.[7][8][9] This application note will provide a detailed protocol for the microwave-assisted coupling of Methyl 3-amino-2-benzylbutanoate HCl, a representative sterically hindered β-amino ester, to a growing peptide chain.
The Science of Microwave-Assisted Synthesis: Beyond Thermal Heating
Conventional heating methods rely on the transfer of heat from an external source through the vessel walls to the reaction mixture, a process that is often slow and inefficient, leading to non-uniform temperature distribution.[6][10] In contrast, microwave synthesis relies on the interaction of microwave radiation with polar molecules in the reaction mixture.[5][6]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and the generation of heat.[5][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement results in the generation of heat.[6][10]
This direct "in-core" heating leads to a rapid and uniform increase in temperature throughout the reaction volume, which can result in significant rate enhancements, improved yields, and higher product purity compared to conventional heating.[1][6][11]
Experimental Protocol: Microwave-Assisted Peptide Coupling
This protocol describes a general procedure for the microwave-assisted coupling of N-Fmoc-protected Methyl 3-amino-2-benzylbutanoate to a resin-bound amino acid.
Materials and Reagents
| Reagent | Supplier | Grade |
| Methyl 3-amino-2-benzylbutanoate HCl | Varies | ≥98% Purity |
| Fmoc-protected amino acid on Rink Amide resin | Varies | Synthesis Grade |
| Diisopropylethylamine (DIPEA) | Varies | Synthesis Grade |
| Dimethylformamide (DMF) | Varies | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Varies | ACS Grade |
| Piperidine | Varies | Synthesis Grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Varies | Synthesis Grade |
| Acetic Anhydride | Varies | ACS Grade |
| Pyridine | Varies | ACS Grade |
Equipment
-
Microwave Peptide Synthesizer
-
Solid-Phase Peptide Synthesis (SPPS) vessel
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Step-by-Step Protocol
Step 1: Resin Preparation and Fmoc Deprotection
-
Swell the Fmoc-protected amino acid-loaded Rink Amide resin in DMF for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Perform the deprotection step in the microwave synthesizer at 75°C for 3 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 2: Activation and Coupling of Methyl 3-amino-2-benzylbutanoate
-
In a separate vial, dissolve Methyl 3-amino-2-benzylbutanoate HCl (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. This solution is the activated amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Perform the coupling reaction in the microwave synthesizer. A typical starting condition is 90°C for 10 minutes.
Step 3: Capping of Unreacted Amines (Optional but Recommended)
-
After the coupling reaction, drain the solution and wash the resin with DMF.
-
To cap any unreacted free amines, add a solution of acetic anhydride, pyridine, and DMF (1:1:3) to the resin and react for 5 minutes at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 4: Cleavage and Product Isolation
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Peptide Synthesis.
Reaction Parameters and Optimization
The following table provides a starting point for optimizing the microwave-assisted coupling of Methyl 3-amino-2-benzylbutanoate HCl. It is crucial to empirically determine the optimal conditions for each specific peptide sequence.
| Parameter | Recommended Starting Point | Range for Optimization | Rationale |
| Temperature | 90°C | 75-100°C | Higher temperatures accelerate the reaction but may increase the risk of side reactions like racemization.[8] |
| Time | 10 minutes | 5-20 minutes | Longer reaction times can improve coupling efficiency for particularly hindered amino acids, but prolonged exposure to high temperatures should be avoided.[2] |
| Equivalents of Amino Acid | 3 eq. | 2-5 eq. | An excess of the incoming amino acid drives the reaction to completion. |
| Coupling Reagent | HATU | COMU, PyBOP | HATU is highly effective for sterically hindered couplings.[12] COMU is a safer, non-explosive alternative.[13] |
| Base | DIPEA | 2,4,6-Collidine | A non-nucleophilic base is essential to prevent side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Insufficient reaction time or temperature; steric hindrance. | Increase microwave power/temperature, extend reaction time, or perform a double coupling. Consider a more potent coupling reagent like COMU.[13] |
| Racemization of the Amino Acid | Excessive temperature or prolonged reaction time; inappropriate base. | Reduce the reaction temperature and time. Ensure the use of a non-nucleophilic base like DIPEA or collidine. |
| Poor Yield after Cleavage | Incomplete coupling at one or more steps; premature chain termination. | Implement a capping step after each coupling to block unreacted amines. Optimize all coupling and deprotection steps. |
| Side Product Formation | Decomposition of coupling reagent at high temperatures; reaction with side chains. | Use a more thermally stable coupling reagent. Ensure appropriate side-chain protecting groups are used for all amino acids in the sequence. |
Conclusion: A Paradigm Shift in Peptide Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of peptide and peptidomimetic chemistry.[7][8][14] By leveraging the principles of direct and efficient heating, researchers can dramatically reduce synthesis times, improve product yields, and tackle challenging synthetic targets that were previously intractable with conventional methods.[1][3][4] The protocol and guidelines presented in this application note provide a robust framework for the successful incorporation of sterically hindered building blocks like Methyl 3-amino-2-benzylbutanoate HCl into novel peptide-based drug candidates. As the demand for more complex and diverse chemical matter continues to grow in the pharmaceutical industry, the adoption of enabling technologies like MAOS will be critical for accelerating the discovery and development of the next generation of therapeutics.
References
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (Source: Synpeptide) [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (Source: MDPI) [Link]
-
Microwave-Assisted Synthesis in Drug Development. (Source: EPCP) [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (Source: International Journal of Advanced Research) [Link]
-
The impact of microwave synthesis on drug discovery. (Source: Nature Reviews Drug Discovery) [Link]
-
Microwave assisted synthesis: a green chemistry approach. (Source: ResearchGate) [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (Source: Patsnap) [Link]
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (Source: PubMed) [Link]
-
Microwave Assisted Synthesis: A New Technology in Drug Discovery. (Source: ResearchGate) [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (Source: Chemical Reviews) [Link]
-
Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (Source: Synlett) [Link]
-
Parallel synthesis of peptide libraries using microwave irradiation. (Source: Nature Protocols) [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (Source: IJNRD) [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (Source: Tetrahedron) [Link]
-
Role of Microwave in Pharmaceutical Sciences. (Source: ANU Books Publisher & Distributor) [Link]
-
PART - 1 INTRODUCTION. (Source: BS Publications) [Link]
-
Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. (Source: huscap) [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (Source: Springer Nature Experiments) [Link]
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. epcp.ac.in [epcp.ac.in]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Esterification of 3-Amino-2-Benzylbutyric Acid
Welcome to the technical support center for the esterification of 3-amino-2-benzylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. The inherent steric hindrance from the benzyl group at the α-carbon, combined with the zwitterionic nature of the amino acid, presents unique challenges that this guide will help you overcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of 3-amino-2-benzylbutyric acid, offering explanations and actionable solutions.
Issue 1: Low or No Ester Product Formation
Root Cause Analysis:
Low or negligible yield is a frequent issue, often stemming from several factors related to the unique structure of 3-amino-2-benzylbutyric acid.
-
Steric Hindrance: The bulky benzyl group at the 2-position significantly hinders the approach of the alcohol to the carboxylic acid's carbonyl carbon. Standard esterification methods like Fischer esterification may be too slow or inefficient.[1]
-
Zwitterionic Nature: In neutral conditions, the amino acid exists as a zwitterion, where the carboxylate is negatively charged and the amino group is protonated. The resulting carboxylate is a poor electrophile, resisting attack by the alcohol.[2][3]
-
Incomplete Water Removal: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium away from the desired product.[4][5]
Solutions:
-
Employ a More Potent Acid Catalyst: For sterically hindered amino acids, stronger acid catalysis is often necessary.
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate. The reaction is typically performed in the alcohol (e.g., methanol or ethanol) at low temperatures (0°C to room temperature). The in-situ formation of HCl also protonates the amino group, preventing it from acting as a competing nucleophile.[6][7]
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH): These are common catalysts for Fischer esterification. For this substrate, using a higher concentration of the acid and ensuring anhydrous conditions are crucial.[2][3][4]
-
-
Ensure Anhydrous Conditions and Water Removal:
-
Dean-Stark Apparatus: When using catalysts like p-TsOH in a suitable solvent (e.g., cyclohexane), a Dean-Stark trap is highly effective for azeotropically removing water as it forms, driving the reaction to completion.[8]
-
Excess Alcohol: Using the alcohol as the solvent creates a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the ester product.[4][9]
-
-
Increase Reaction Time and/or Temperature: Due to steric hindrance, the reaction may require longer reaction times (e.g., overnight) or elevated temperatures (reflux) to proceed to completion.[1] However, be cautious with temperature as it can increase the risk of side reactions or racemization.
Issue 2: Formation of Side Products
Root Cause Analysis:
The presence of the amino group can lead to undesired side reactions.
-
N-Alkylation: The amino group can act as a nucleophile and react with the alcohol, especially under harsh conditions, leading to the formation of a secondary amine.
-
Dipeptide Formation: If the carboxylic acid is activated (e.g., with SOCl₂), it can react with the amino group of another molecule of 3-amino-2-benzylbutyric acid, leading to the formation of a dipeptide.
Solutions:
-
Amino Group Protection: While adding steps to the synthesis, protecting the amino group can prevent side reactions and improve the yield of the desired ester.
-
Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) Protection: These are common protecting groups for amines.[10][11] The protected amino acid can then be esterified under standard conditions, followed by deprotection.
-
In-Situ Protonation: When using strong acid catalysts like HCl (generated from thionyl chloride) or sulfuric acid, the amino group is protonated to form an ammonium salt. This prevents it from acting as a nucleophile.[6]
-
Issue 3: Difficulty in Product Isolation and Purification
Root Cause Analysis:
The product, an amino acid ester, can be challenging to isolate due to its properties.
-
Solubility: The ester may be soluble in both aqueous and organic phases, making extraction difficult.
-
Hydrolysis: The ester can be susceptible to hydrolysis back to the carboxylic acid, especially during workup under basic or acidic conditions.[12]
Solutions:
-
Careful pH Control during Workup:
-
After the reaction, the mixture is typically neutralized. It is crucial to control the pH carefully. A slightly basic pH (around 8-9) will deprotonate the ammonium group of the ester, making it more soluble in an organic solvent for extraction.[13] However, prolonged exposure to high pH can cause hydrolysis.[12]
-
-
Crystallization as a Salt:
-
The amino acid ester can often be precipitated from the reaction mixture as a stable salt, such as a hydrochloride or p-toluenesulfonate salt, which can then be filtered and purified.[8]
-
-
Chromatography:
-
If extraction and crystallization are not effective, column chromatography on silica gel can be used for purification. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the protonation of the amino group on the silica can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of a sterically hindered amino acid like 3-amino-2-benzylbutyric acid?
For a sterically hindered substrate, the thionyl chloride method is often the most effective.[6][7] It converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with the alcohol. This method is generally faster and proceeds under milder conditions than a traditional Fischer esterification.
Q2: Do I need to protect the amino group before esterification?
It is not always necessary but can be advantageous. If you are using a method with a strong acid catalyst (e.g., SOCl₂ or excess H₂SO₄), the amino group will be protonated in-situ, effectively protecting it.[6] However, if you are experiencing side reactions like N-alkylation or peptide formation, using a protecting group like Boc or Cbz is a robust strategy to improve yield and purity.[10][11]
Q3: My reaction is not going to completion. What can I do?
-
Increase Reaction Time: Sterically hindered reactions are often slow. Try running the reaction for a longer period (e.g., 24-48 hours) and monitor the progress by TLC or LC-MS.[1]
-
Increase Temperature: Gently heating the reaction mixture to reflux can help overcome the activation energy barrier.[1]
-
Ensure Anhydrous Conditions: Any water present will inhibit a Fischer esterification. Use anhydrous solvents and reagents.
-
Use a More Powerful Activating Agent: If Fischer esterification is failing, switch to a more reactive method, such as using thionyl chloride.[6]
Q4: How can I effectively remove water from my Fischer esterification reaction?
The most effective method is to use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[8] Alternatively, using a large excess of the alcohol as the solvent will drive the equilibrium towards the products.[4][9]
Q5: What are the optimal workup conditions to avoid hydrolysis of the ester product?
During the workup, it is best to avoid prolonged exposure to strong acids or bases. When extracting the free ester, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to deprotonate the amino group and increase its solubility in the organic phase.[13] Perform the extraction quickly and at a low temperature to minimize hydrolysis.[12]
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride (Recommended for High Yield)
This protocol is adapted for sterically hindered amino acids and is often the most reliable method.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 3-amino-2-benzylbutyric acid (1.0 eq) in anhydrous methanol (or your desired alcohol) (10-20 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. The reaction is exothermic and will generate HCl gas. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is the hydrochloride salt of the amino acid ester. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
To obtain the free ester, dissolve the hydrochloride salt in water, cool to 0°C, and carefully add a base (e.g., saturated sodium bicarbonate solution or dilute ammonia) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino acid ester.
-
Protocol 2: Optimized Fischer Esterification with Water Removal
This protocol is a more classical approach, optimized for this challenging substrate.
Step-by-Step Methodology:
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Reagents: To the flask, add 3-amino-2-benzylbutyric acid (1.0 eq), your desired alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and a suitable solvent for azeotropic water removal (e.g., cyclohexane or toluene).[8]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the p-toluenesulfonate salt of the ester.[8]
-
Stir for 1 hour, then collect the precipitate by filtration and dry.
-
The free ester can be obtained by following the neutralization and extraction procedure described in Protocol 1.
-
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Amino Acids
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ or p-TsOH | Reflux, excess alcohol | Simple, inexpensive reagents | Slow for hindered substrates, requires high temperatures, equilibrium limited |
| Thionyl Chloride | SOCl₂ | 0°C to RT in alcohol | Highly reactive, fast, high yield | Reagent is corrosive and moisture-sensitive, generates HCl gas |
| N-Protection then Esterification | Boc₂O/Cbz-Cl then DCC/DMAP | Multi-step | Clean reaction, avoids N-alkylation | Adds protection and deprotection steps to the synthesis |
Visualizations
Caption: Troubleshooting workflow for low yield in esterification.
Caption: Comparative experimental workflows for esterification.
References
-
Wikipedia. (2023, December 29). Protecting group. Retrieved from [Link]
-
American Chemical Society. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
- (n.d.). 2. Carboxyl protecting groups.
-
National Institutes of Health. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. Retrieved from [Link]
-
ResearchGate. (2010, January). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Retrieved from [Link]
- Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
- (n.d.). Active esters in the formation of ester bonds between amino acids and polymeric supports.
-
American Chemical Society. (2002, May 1). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
ResearchGate. (2011, January). Esterification of Amino Acids and Mono Acids Using Triphosgene. Retrieved from [Link]
- (n.d.). Separation and Refining of Amino acids.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Springer. (2016, May 26). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
-
ResearchGate. (2020, January). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
YouTube. (2014, March 25). Fischer Esterification to Make Esters from Carboxylic Acids. Retrieved from [Link]
- (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- (n.d.). 2.2 Carboxy Group.
- Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
ResearchGate. (2016, January 29). How to do esterification of amino acid?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, October 17). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 13. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization During Coupling of Methyl 3-amino-2-benzylbutanoate
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the prevention of racemization during the coupling of sterically hindered and structurally unique amino acid derivatives like Methyl 3-amino-2-benzylbutanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the stereochemical integrity of your target molecules.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern with Methyl 3-amino-2-benzylbutanoate?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical purity.[1] In peptide synthesis, this results in diastereomeric impurities that can be challenging to separate and may drastically alter the biological activity of the final peptide.[2] Methyl 3-amino-2-benzylbutanoate, with its β-amino acid structure and a benzyl group at the α-position, presents a unique steric hindrance that can influence the kinetics of coupling reactions and potentially increase the propensity for racemization under suboptimal conditions.
Q2: What are the primary mechanisms driving racemization during peptide coupling?
A2: There are two predominant pathways for racemization during the formation of a peptide bond:
-
Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. This is widely considered the main pathway for racemization.[1][3]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of enantiomers.[1]
Below is a diagram illustrating these two primary mechanisms of racemization.
Caption: The two primary mechanisms of racemization during peptide synthesis.
Q3: Which factors have the most significant impact on racemization during coupling reactions?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used alone.[2]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when used with carbodiimides.[4][5]
-
Base: The type and concentration of the base used can dramatically affect racemization. Strong, non-sterically hindered bases are more likely to promote racemization.[4][6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[2]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates prone to racemization.[2]
II. Troubleshooting Guide: Minimizing Racemization
This section provides a structured approach to troubleshooting and mitigating racemization when working with Methyl 3-amino-2-benzylbutanoate.
Issue 1: Significant Diastereomeric Impurity Detected in the Crude Product
This is a frequent challenge that points directly to issues within the coupling step. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
Certain coupling reagents are inherently more likely to induce racemization.
-
Carbodiimides (e.g., DCC, DIC): While effective, they are known to cause racemization when used without an additive.[7]
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization but are not entirely immune, especially with sterically hindered amino acids.[8]
Solutions:
-
Incorporate Additives: Always use racemization-suppressing additives like HOBt, HOAt, or Oxyma when employing carbodiimide coupling reagents. These additives form active esters that are less susceptible to racemization.[5][7]
-
Select a Milder Reagent: For particularly sensitive couplings involving Methyl 3-amino-2-benzylbutanoate, consider a reagent known for its low racemization potential, such as DEPBT.[7]
Step 2: Scrutinize the Base Used in the Reaction
The choice of base is a critical determinant of the level of racemization.[9]
-
Strong, Non-Sterically Hindered Bases: Bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization due to their ability to easily abstract the α-proton.[4][7]
Solutions:
-
Switch to a Weaker or Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which are known to cause less racemization.[4][6]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Often, one equivalent is sufficient.[10]
Step 3: Control the Reaction Temperature
Elevated temperatures can significantly increase the rate of racemization.[2]
Solution:
-
Lower the Reaction Temperature: Conduct the coupling reaction at a reduced temperature, for instance, at 0°C. While this may slow down the reaction, it is a highly effective strategy for preserving stereochemical integrity.[2]
Step 4: Re-evaluate the Solvent System
The solvent can influence the reaction environment and the stability of racemization-prone intermediates.
Solution:
-
Consider Less Polar Solvents: While ensuring all reactants remain in solution, utilizing less polar solvents or solvent mixtures (e.g., DCM/DMF) can sometimes reduce racemization.
The following workflow diagram summarizes the troubleshooting process for racemization issues.
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Data on Coupling Reagents and Racemization
The selection of the coupling reagent and any accompanying additives has a pronounced effect on the degree of racemization. The table below presents a comparison of D-isomer formation for the coupling of a sensitive amino acid using various reagents.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer | Reference |
| DIC | Oxyma | DIPEA | Room Temp | 1.7 | [10] |
| HBTU | HOAt | DIPEA | 55 | 31.0 | [10] |
| EDCI | HOBt | NMM | Room Temp | 2.4 | [10] |
| HATU | - | NMM | Room Temp | Low | [11] |
| DIC | HOBt | - | Room Temp | Low | [10] |
Note: Data is adapted from studies on racemization-prone amino acids and serves as a general guideline. Actual results with Methyl 3-amino-2-benzylbutanoate may vary.
III. Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Protected Methyl 3-amino-2-benzylbutanoate using DIC/Oxyma
This protocol outlines a robust method for coupling N-protected Methyl 3-amino-2-benzylbutanoate while minimizing the risk of racemization.
Materials:
-
N-protected Methyl 3-amino-2-benzylbutanoate
-
Amine component (e.g., resin-bound peptide with a free N-terminus)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if the amine component is a salt)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin/Amine Preparation: If using a solid support, swell the resin in DMF for 30-60 minutes. If the amine component is a salt, dissolve it in DMF and add one equivalent of NMM.
-
Activation Mixture Preparation: In a separate vessel, dissolve N-protected Methyl 3-amino-2-benzylbutanoate (1.5 eq.) and Oxyma (1.5 eq.) in DMF.
-
Initiation of Coupling: Add DIC (1.5 eq.) to the activation mixture and stir at 0°C for 5 minutes (pre-activation).
-
Coupling Reaction: Add the pre-activated mixture to the vessel containing the amine component. Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
Work-up/Washing: If on solid phase, wash the resin thoroughly with DMF and DCM. For solution-phase, proceed with standard aqueous work-up procedures.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general framework for determining the extent of racemization in your coupled product.
Sample Preparation:
-
Cleavage and Deprotection: Cleave the peptide from the resin (if applicable) and remove all protecting groups using an appropriate cleavage cocktail.
-
Hydrolysis: Hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours.
-
Neutralization and Dilution: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.[2]
Chiral HPLC Analysis:
-
Column Selection: Utilize a chiral HPLC column suitable for the separation of amino acid enantiomers. Macrocyclic glycopeptide-based columns are often effective for underivatized amino acids.[12]
-
Method Development: Develop a suitable mobile phase and gradient to achieve baseline separation of the L- and D-enantiomers of 3-amino-2-benzylbutanoic acid.[13]
-
Quantification: Inject the prepared sample and integrate the peak areas for both enantiomers. Calculate the percentage of the D-isomer to determine the extent of racemization.
Protocol 3: Determination of Enantiomeric Excess using NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for assessing enantiomeric purity.[14]
Principle:
Enantiomers are indistinguishable by NMR in an achiral environment. To differentiate them, a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is used to create a diastereomeric relationship.[15] These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
General Procedure:
-
Sample Preparation: Dissolve a known amount of the purified, deprotected 3-amino-2-benzylbutanoic acid in a suitable deuterated solvent.
-
Addition of Chiral Auxiliary: Add an enantiomerically pure chiral auxiliary (e.g., a chiral acid or alcohol) to the NMR tube.
-
Spectrum Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals accurately.
-
Calculation: Calculate the enantiomeric excess (ee) based on the integration values of the diastereomeric signals.[15]
IV. Conclusion
The successful coupling of sterically demanding amino acids like Methyl 3-amino-2-benzylbutanoate without significant racemization is a testament to careful experimental design and execution. By understanding the mechanisms of racemization and judiciously selecting coupling reagents, additives, bases, and reaction conditions, researchers can ensure the stereochemical fidelity of their synthetic peptides. This guide serves as a comprehensive resource to troubleshoot and overcome the challenges associated with this critical step in peptide synthesis.
V. References
-
Sato, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Wuhan Mulei New Material Co., Ltd. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Fletcher, J. T., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Kubas, A., et al. (2017). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for Methyl 3-amino-2-benzylbutanoate hydrochloride salts
Welcome to the technical support guide for the purification of Methyl 3-amino-2-benzylbutanoate hydrochloride salts. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this chiral amino acid ester intermediate. As a molecule with two stereocenters, its purification presents unique challenges, primarily the removal of chemical impurities and the separation of diastereomers.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each experimental choice.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue when the solution is supersaturated or when the melting point of the solute is lower than the temperature of the solution.
Causality & Solution:
-
Excessive Supersaturation: You may have used a solvent in which the compound is too soluble, or you cooled the solution too rapidly. The molecules don't have enough time to orient themselves into a crystal lattice.
-
Solution: Re-heat the solution until the oil dissolves completely. If needed, add a small amount more solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Inappropriate Solvent Choice: The polarity of your single-solvent system may be too high, preventing crystal nucleation.
-
Solution: Employ a binary solvent system. Dissolve your compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a less polar "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane) dropwise at an elevated temperature until you see persistent turbidity. Add a few drops of the polar solvent to redissolve the cloudiness and then allow it to cool slowly.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: If slow cooling and solvent adjustments fail, the impurities may need to be removed by another method, such as column chromatography, before attempting recrystallization again.
-
Question 2: My final yield after recrystallization is extremely low. How can I improve recovery?
Answer: Low yield is a frequent problem that can often be traced back to the recrystallization technique.
Causality & Solution:
-
Using Too Much Solvent: The most common cause is using an excessive volume of solvent to dissolve the crude product. While this ensures complete dissolution, it also means a significant amount of your product will remain in the mother liquor upon cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product.
-
Solution: Use a heated funnel or pre-heat your flask and funnel in an oven. Use a fluted filter paper for a faster filtration rate. If crystals form, you can try washing the filter paper with a small amount of hot solvent.
-
-
Incomplete Crystallization: The product may be significantly soluble in the solvent even at low temperatures.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath and then in a freezer (if the solvent's freezing point allows) to maximize crystal precipitation. Additionally, concentrating the mother liquor and attempting a second crystallization can recover more product.
-
Question 3: My NMR and HPLC analyses show that the product is still impure after recrystallization. What are my next steps?
Answer: Recrystallization is excellent for removing small amounts of impurities with different solubility profiles, but it is often insufficient for removing significant quantities of byproducts or, crucially, for separating diastereomers.
Causality & Solution:
-
Co-crystallization of Impurities: Some impurities may have very similar solubility properties to your target compound, causing them to crystallize together.
-
Solution: A second recrystallization from a different solvent system may be effective. However, if the impurity profile is complex, you must move to a more robust purification technique.
-
-
Presence of Diastereomers: Methyl 3-amino-2-benzylbutanoate has two chiral centers, meaning it can exist as pairs of diastereomers (e.g., (2R,3S) and (2R,3R)). Diastereomers have different physical properties and can often be separated by chromatography.
-
Solution: Flash column chromatography is the standard method for separating diastereomers.[1] Since the compound is a hydrochloride salt, it is highly polar and may streak on silica gel. You have two primary options:
-
Chromatography on the Salt: Use a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape.
-
Free-Base and Separate: A more reliable method is to neutralize the salt to the free amine, perform the chromatography on the less polar free base (using a solvent system like ethyl acetate/hexane), and then re-form the hydrochloride salt with the purified fractions.
-
-
Question 4: How can I effectively remove residual solvents from my final crystalline product?
Answer: Residual solvents can be stubborn, especially high-boiling point solvents trapped within the crystal lattice.
Causality & Solution:
-
Inefficient Drying: Air drying is often insufficient.
-
Solution: Dry the crystals under high vacuum. A vacuum oven with gentle heating (well below the compound's melting point) is highly effective.
-
-
Solvent Inclusion: The solvent may be incorporated into the crystal structure (solvate).
-
Solution: If vacuum drying is ineffective, you can perform a solvent trituration or slurry. This involves suspending the crystals in a solvent in which they are insoluble (like hexane or diethyl ether), stirring vigorously, and then filtering. This process washes the surface and can help displace the trapped solvent.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically isolated and stored as a hydrochloride salt?
A1: The hydrochloride salt form offers several advantages over the free amine.[2]
-
Enhanced Stability: The lone pair on the nitrogen of the free amine is nucleophilic and can be susceptible to degradation pathways or side reactions. Protonating the amine to form the ammonium salt makes it significantly more stable for long-term storage.[3]
-
Improved Crystallinity: Salts often form more stable and well-defined crystal lattices compared to their free base counterparts. This makes them easier to handle as solids and purify by recrystallization.
-
Modified Solubility: The salt form is generally more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents.[2] This property is exploited during purification and work-up procedures.
Q2: What are the best analytical methods to assess the purity and diastereomeric ratio of my product?
A2: A combination of techniques is recommended for a complete purity assessment.[4]
-
¹H NMR Spectroscopy: This is the best initial tool. You can assess chemical purity by looking for signals from impurities or residual solvents. Crucially, the diastereomers will have distinct, albeit similar, spectra. By identifying and integrating non-overlapping peaks corresponding to each diastereomer, you can determine the diastereomeric ratio (d.r.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately quantifying enantiomeric and diastereomeric purity.[5] A chiral stationary phase (CSP) can resolve all stereoisomers, providing precise purity values.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the parent compound and detecting any impurities, helping to elucidate their structures.[6]
| Analytical Technique | Primary Use | Advantages | Limitations |
| ¹H NMR | Structural confirmation, chemical purity, diastereomeric ratio | Fast, provides structural information, good for d.r. estimation | Lower sensitivity for minor impurities, peak overlap can complicate d.r. calculation |
| Chiral HPLC | Accurate determination of diastereomeric and enantiomeric purity | High resolution and accuracy, quantitative | Requires method development, does not provide structural information |
| LC-MS | Impurity identification and mass confirmation | High sensitivity, confirms molecular weight | May not separate diastereomers without a chiral column, quantification requires standards |
| Karl Fischer Titration | Quantifying water content | Accurate and specific for water | Requires specialized equipment |
Q3: What are the most likely impurities I might encounter?
A3: Impurities can originate from the starting materials or side reactions during synthesis.
-
Starting Materials: Unreacted 3-amino-2-benzylbutanoic acid or methanol.
-
Hydrolysis Product: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water, especially under non-acidic conditions.
-
Diastereomers: The other stereoisomers of the product.
-
Byproducts from Synthesis: Depending on the synthetic route, other related substances may be formed. For example, if thionyl chloride is used for esterification, related chlorinated byproducts could be present.[7][8]
Q4: What are the recommended storage conditions for the purified salt?
A4: As a hydrochloride salt, the compound is relatively stable. However, amino acid esters can be susceptible to hydrolysis. Store the material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. For long-term storage, keeping it at -20°C is recommended.[9]
Visualized Workflows and Protocols
General Purification & Troubleshooting Workflow
Caption: Decision workflow for purifying Methyl 3-amino-2-benzylbutanoate HCl.
Protocol 1: Optimized Recrystallization (Binary Solvent System)
-
Dissolution: Place the crude hydrochloride salt (e.g., 1.0 g) in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of hot methanol (start with 2-3 mL) while stirring and heating until the solid is fully dissolved.
-
Anti-Solvent Addition: While the methanol solution is still hot, add diethyl ether dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any soluble impurities from the crystal surface.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvents.
Protocol 2: Diastereomer Separation via Flash Chromatography
-
Free Base Formation: Dissolve the impure hydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH until the pH is ~9-10.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine, which may be an oil.
-
Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Procedure: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the silica gel column. Elute with the solvent gradient, collecting fractions.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired pure diastereomer.
-
Salt Re-formation: Combine the pure fractions and remove the solvent in vacuo. Dissolve the resulting oil in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring. The hydrochloride salt will precipitate out.
-
Final Isolation: Collect the precipitated salt by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
References
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online]. Available at: [Link]
-
Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Online]. Available at: [Link]
-
Journal of Solution Chemistry. (n.d.). Thermodynamics of Amino Acid Methyl Ester... Ovid. [Online]. Available at: [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. [Online].
-
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? [Online]. Available at: [Link]
- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride. [Online].
-
ResearchGate. (2022). De-esterification of amino acid esters. [Online]. Available at: [Link]
-
Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Online]. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Online]. Available at: [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Online]. Available at: [Link]
-
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Online]. Available at: [Link]
-
PMC - NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Online]. Available at: [Link]
-
PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Online]. Available at: [Link]
-
Analyst (RSC Publishing). (n.d.). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. [Online]. Available at: [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. [Online]. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yakhak.org [yakhak.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Overcoming steric hindrance in 2-benzyl substituted beta-amino acid coupling
Technical Support Center: Coupling Strategies for 2-Benzyl -Amino Acids
Ticket Subject: Overcoming steric hindrance and low conversion in
Executive Summary: The Steric Challenge
You are likely encountering difficulties because 2-benzyl substituted
This shielding prevents the incoming nucleophile (the amine of the next residue) from attacking the activated ester, leading to:
-
Slow Kinetics: Reaction times extend from minutes to hours/days.
-
C2-Epimerization (Racemization): Slow coupling allows base-catalyzed proton abstraction at the
-position. -
Aggregation:
-peptides are prone to forming stable secondary structures (14-helices) that solvate poorly.
This guide provides a tiered troubleshooting approach, moving from standard optimization to high-potency "rescue" protocols.
Module 1: Diagnostic & Decision Tree
Before altering your chemistry, use this flowchart to determine the correct intervention level.
Figure 1: Decision matrix for troubleshooting sterically hindered
Module 2: Reagent Selection & Protocols
FAQ: Why is my standard HATU protocol failing?
A: HATU generates an -OAt active ester . While reactive, this ester is still bulky. In a 2-benzyl system, the benzyl group and the benzotriazole moiety of the active ester create a "gear-clashing" effect, physically blocking the amine's approach.
Tier 2 Solution: The Phosphonium Switch (PyAOP)
If HATU fails, switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Why: PyAOP is the phosphonium analog of HATU. It does not form a guanidinium byproduct (which can terminate chains) and often drives reactions faster for hindered substrates due to the higher reactivity of the phosphonium species.
Tier 3 Solution: The "Nuclear Option" (Acid Fluorides via TFFH)
For the most stubborn 2-benzyl couplings, you must minimize the size of the leaving group. The Acid Fluoride is the smallest activated species available.
Protocol: TFFH-Mediated Coupling Use this when standard active esters yield <30% conversion.
| Component | Equivalents | Role |
| Fmoc- | 3.0 eq | Carboxylic Acid |
| TFFH | 3.0 eq | Fluorinating Reagent |
| DIPEA | 6.0 eq | Base |
| Solvent | DCM or DMF | DCM favors acid fluoride formation; DMF for solubility. |
Step-by-Step:
-
Dissolve the amino acid and TFFH in dry DCM (or DMF) under Nitrogen.
-
Add DIPEA.[1][2] Crucial: Stir for 15–20 minutes before adding the resin/amine. This "pre-activation" time allows the acid fluoride (R-COF) to form.[3]
-
Add the solution to the resin-bound amine.[1]
-
Coupling time: 2–4 hours (longer than standard).
-
Note: TFFH is sensitive to moisture.[4] Use anhydrous solvents.
Module 3: Racemization Mitigation
The Issue: C2-Epimerization
The 2-benzyl proton is acidic. Strong activation + slow coupling + basic conditions = high risk of removing this proton, inverting the stereocenter.
Comparative Data: Base Selection
Data derived from standard hindered coupling models (e.g., phenylglycine analogs).
| Base | pKa (approx) | Steric Bulk | Racemization Risk | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | High | ⛔ DO NOT USE |
| DIPEA (Diea) | 10.5 | Medium | Moderate | Use only with TFFH |
| NMM (N-Methylmorpholine) | 7.4 | Medium | Low | Good for solution phase |
| TMP (2,4,6-Collidine) | 7.4 | High | Very Low | ✅ PREFERRED |
Protocol: Low-Racemization Coupling
If you observe epimerization, alter your activation cocktail:
-
Reagent: Use COMU or Oxyma/DIC .
-
Base: Replace DIPEA with TMP (Collidine) .
-
Additive: Ensure Oxyma Pure is present (1.0 eq relative to coupling reagent). Oxyma is superior to HOBt in suppressing racemization because it is less acidic (pKa 4.6 vs 6.0) and forms a safer, highly reactive ester.
Module 4: Solvents & Aggregation
Troubleshooting Guide:
-
Symptom: Resin beads look "clumped" or opaque; reaction stalls at 60-70%.
-
The "Magic Mixture": Replace pure DMF with DCM/DMF/NMP (1:1:1) . DCM swells the polystyrene core; DMF/NMP solubilizes the growing peptide chain.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts the hydrogen bonding network of the forming helix, keeping the chain extended and accessible.
Module 5: Microwave Irradiation
For 2-benzyl
Recommended Parameters:
-
Temperature: 75°C (Do not exceed 75°C to avoid aspartimide-like side reactions or degradation).
-
Power: 25–30 Watts (dynamic).
-
Time: 2 x 10 minutes (Double coupling is mandatory).
References
-
Carpino, L. A., & El-Faham, A. (1995).[5] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[6] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1] Chemistry – A European Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Powerful and Easy Peptide Coupling Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Recrystallization Solvents for Methyl 3-amino-2-benzylbutanoate HCl
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of Methyl 3-amino-2-benzylbutanoate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this important synthetic intermediate. Recrystallization is a critical step for ensuring the purity and desired crystalline form of active pharmaceutical ingredients (APIs) and their precursors.[1][2] This document provides troubleshooting advice and detailed protocols to address common challenges encountered during this process.
Understanding the Molecule: Implications for Solvent Selection
The molecular structure of Methyl 3-amino-2-benzylbutanoate HCl dictates its solubility and crystallization behavior. A successful purification strategy begins with understanding its key features:
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt makes the molecule ionic and significantly increases its polarity. This suggests a high solubility in polar protic solvents like water and alcohols (methanol, ethanol), especially at elevated temperatures.[3]
-
Methyl Ester Group: The ester functional group contributes moderate polarity. Solvents with similar functional groups, such as ethyl acetate, can be effective solubilizers.[4]
-
Benzyl Group: The non-polar aromatic benzyl group provides lipophilic character. This structural feature may necessitate the use of a mixed-solvent system to modulate solubility precisely.
This combination of polar and non-polar moieties means that a single ideal solvent may be elusive, making a systematic approach to solvent screening essential.
FAQ: Solvent System Selection
Choosing the right solvent is the most critical factor in a successful recrystallization.[1][5] This section addresses common questions regarding solvent selection for Methyl 3-amino-2-benzylbutanoate HCl.
Q: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[6][7]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and a high recovery yield.[5][8]
-
Favorable impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
-
Inertness: The solvent must not react with the compound.
-
Safety: The solvent should have a low toxicity and flammability profile.
Q: Which single solvents are good starting points for screening?
Given the molecule's structure, the following single solvents are logical starting points for initial screening:
-
Alcohols (Isopropanol, Ethanol, Methanol): These polar protic solvents are excellent candidates due to their ability to dissolve the hydrochloride salt at high temperatures. Isopropanol is often a good first choice as it is less volatile than methanol and ethanol.
-
Water: As a highly polar solvent, water can be effective, but the compound's organic backbone may limit its solubility even at high temperatures. It can be a powerful anti-solvent when paired with a more soluble organic solvent.[3]
-
Acetonitrile: A polar aprotic solvent that can offer a different solubility profile compared to alcohols.
Q: When should I consider a mixed-solvent system?
A mixed-solvent system, also known as an anti-solvent crystallization, is often necessary when no single solvent provides the ideal solubility gradient.[1][8] This is highly likely for Methyl 3-amino-2-benzylbutanoate HCl due to its mixed polarity.
The strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is sparingly soluble, until the solution becomes saturated (cloudy).[2][4] Heating this mixture to get a clear solution followed by slow cooling can yield high-quality crystals.
Recommended Solvent/Anti-Solvent Pairs to Screen:
-
Isopropanol / Diethyl Ether: A polar alcohol paired with a non-polar ether.
-
Ethanol / Ethyl Acetate: A common pair balancing polarity.
-
Methanol / Toluene: A highly polar alcohol with an aromatic anti-solvent that may interact favorably with the benzyl group.
-
Ethanol / Water: The compound is dissolved in ethanol, and water is added as the anti-solvent.
Troubleshooting Guide
This section provides solutions to the most common issues encountered during the recrystallization of Methyl 3-amino-2-benzylbutanoate HCl.
Q: My compound won't dissolve, even in hot solvent. What should I do?
-
Insufficient Solvent: This is the most common reason. Add more solvent in small increments (5-10% of the current volume), bringing the solution back to a boil after each addition.[7]
-
Inappropriate Solvent: The chosen solvent may simply be too poor a solvent for your compound. You will need to select a more polar solvent or a different solvent system. Refer to the solvent screening protocol.
-
Insoluble Impurities: If a small amount of solid material remains, it may be an insoluble impurity. If so, perform a hot gravity filtration to remove it before allowing the solution to cool.[9]
Q: No crystals are forming after the solution has cooled. What's wrong?
-
Too Much Solvent: The solution may not be supersaturated.[10][11] The most effective solution is to boil off some of the solvent to increase the solute concentration and then attempt to cool the solution again.[10]
-
Supersaturation: The solution may be supersaturated, but crystal nucleation has not occurred.[11] To induce crystallization, try one of the following methods:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The small scratches provide a surface for nucleation.[5][7]
-
Seeding: Add a single, small "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[2][12]
-
Flash Cooling: Briefly cool the flask in an ice bath to promote nucleation, then allow it to return to room temperature for slower crystal growth.[9]
-
Q: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[9][13] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[9]
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (10-20%) to decrease the saturation level.[10][11]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. Insulating the flask can help. Very slow cooling favors the formation of crystals over oil.[11]
-
Change Solvent System: A different solvent or solvent pair may be necessary to avoid this issue.
Q: The crystal yield is very low. How can I improve it?
-
Excessive Solvent: As noted, using too much solvent is a primary cause of low yield, as a significant amount of product will remain in the mother liquor.[7] Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[9]
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial crystallization at room temperature can increase the yield.
-
Washing with Warm Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6][7]
Protocols and Workflows
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient testing of multiple solvents to identify a promising candidate for optimization.
-
Preparation: Place approximately 20-30 mg of crude Methyl 3-amino-2-benzylbutanoate HCl into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, water, acetonitrile, toluene) dropwise, vortexing after each drop, up to about 1 mL. Note if the solid dissolves at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed system.
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand bath or heating block to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will show no solubility at room temperature but complete solubility in a minimal volume when hot, followed by the formation of abundant, well-defined crystals upon cooling.
Data Presentation: Solvent Properties
The following table summarizes the properties of common solvents relevant for recrystallization.
| Solvent | Boiling Point (°C) | Polarity Index | Type |
| Water | 100 | 10.2 | Polar Protic |
| Methanol | 65 | 5.1 | Polar Protic |
| Ethanol | 78 | 4.3 | Polar Protic |
| Isopropanol (IPA) | 82 | 3.9 | Polar Protic |
| Acetonitrile | 82 | 5.8 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Polar Aprotic |
| Toluene | 111 | 2.4 | Non-Polar |
| Diethyl Ether | 35 | 2.8 | Non-Polar |
Visualization of Workflows
The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: Workflow for selecting an optimal recrystallization solvent system.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Unknown. (n.d.). Recrystallization.
- BenchChem. (2025). Technical Support Center: Optimizing the Recrystallization of Cholesteryl Acetate.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Wired Chemist. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Professor Dave Explains. (2020, January 10).
Sources
- 1. syrris.com [syrris.com]
- 2. scispace.com [scispace.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. praxilabs.com [praxilabs.com]
- 9. Recrystallization [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. LabXchange [labxchange.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the synthesis of benzyl-substituted beta-peptides
Technical Support Center: Synthesis of Benzyl-Substituted -Peptides
Topic: Minimizing Side Reactions in
Introduction: The Steric & Electronic Landscape
Welcome to the technical support hub for
The Core Challenge:
Benzyl-substituted
-
Steric Bulk: The benzyl group at the
-position acts as a "gatekeeper," physically shielding the N-terminus and hindering nucleophilic attack during coupling. -
Altered Nucleophilicity: The pKa of the
-amino group differs from -amino acids (typically higher, ~9.0–10.5), altering the kinetics of acylation and making the amine more sluggish.
This guide moves beyond basic protocols to address the specific side reactions—racemization, deletion sequences, and cyclization —that plague these syntheses.
Troubleshooting Module: Monomer Synthesis (Arndt-Eistert)
Before peptide assembly, the integrity of the
Issue: Loss of Chirality During Homologation
Symptom: Diastereomeric impurities observed immediately after the first coupling of the
| Parameter | Standard Protocol Risk | Optimized Protocol |
| Reagent | Thermal rearrangement (Heat) | Silver Benzoate (AgBz) + Ultrasound |
| Solvent | Methanol/Water | THF/Water (10:1) |
| Temperature | Reflux (>65°C) | Ambient (25°C) or -25°C |
Technical Insight:
Thermal rearrangement often requires temperatures that promote epimerization of the
Troubleshooting Module: The Coupling Phase
This is where 80% of side reactions occur. The steric bulk of the benzyl group slows down acylation, allowing competing reactions (racemization, capping) to take over.
FAQ: Why am I seeing "Deletion Sequences" (n-1)?
Answer: The coupling reaction is terminating prematurely. The bulky benzyl side chain prevents the activated amino acid from reaching the resin-bound amine. Solution: Implement the "Soft-Power" Activation Protocol .
Protocol: Optimized Coupling for Bulky
-Residues
-
Reagents: Use COMU or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: Switch from DIPEA to TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Stoichiometry: 3 eq AA : 3 eq COMU : 4.5 eq TMP.
-
Microwave: 75°C for 5 minutes (Power: 25W). Note: Do not exceed 75°C for His/Cys containing sequences.
Mechanism of Action:
Collidine is a weaker, non-nucleophilic base compared to DIPEA. It is sufficient to deprotonate the carboxylic acid for activation but is sterically hindered enough to prevent proton abstraction from the
Visualizing the Decision Matrix
Use this logic flow to determine the correct coupling strategy based on your specific sequence difficulty.
Caption: Decision tree for selecting coupling reagents to balance reactivity vs. racemization risks in
Troubleshooting Module: Sequence-Specific Side Reactions
Issue: Aspartimide Formation in -Peptides
Context: If your sequence contains
Prevention Protocol:
-
Acidic Modifier: Add 0.1 M HOBt or Oxyma Pure to your deprotection solution (20% Piperidine in DMF). This suppresses the basicity just enough to prevent ring closure without stopping Fmoc removal [3].
-
Backbone Protection: If the problem persists, use HMB (2-hydroxy-4-methoxybenzyl) protection on the backbone nitrogen of the residue preceding the Asp/
-Asp. This physically blocks the nucleophilic attack.
Issue: Aggregation on Resin
Symptom: Sudden drop in coupling efficiency after 5–6 residues; resin beads appear "clumped" or opaque.
Cause:
The "Magic Mixture" Wash: Do not rely solely on DMF. Disaggregate the peptide chains by washing the resin with the following mixture before coupling:
-
DCM : DMF : NMP (1:1:1) containing 1% Triton X-100 or 0.4M LiCl .
-
Why? Chaotropic salts (LiCl) and detergent-like solvents disrupt the hydrogen bonding network stabilizing the
-sheets/helices [4].
References & Authority
-
Podlech, J., & Seebach, D. (1995).[1][2][3] "On the Preparation of
-Amino Acids from -Amino Acids using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen. [1] -
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007).[1] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. [1]
-
Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[4] [1]
Disclaimer: This guide assumes standard safety protocols for handling hazardous reagents (e.g., diazomethane precursors, coupling agents).[1] Always consult MSDS before experimentation.
Technical Support Center: Solvent Remediation for Hygroscopic HCl Salts
Topic: Removing Residual Solvents from Hygroscopic Hydrochloride Salts Ticket ID: TS-HCL-SOLV-001 Status: Open Knowledge Base
Executive Summary
Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and bioavailability. However, they present a unique thermodynamic challenge: they are frequently hygroscopic and prone to forming stable solvates or trapping solvents within amorphous lattices.
Standard vacuum drying often fails because aggressive desiccation can induce amorphous "skin" formation (trapping solvent inside) or cause disproportionation (loss of HCl gas). This guide details advanced remediation strategies, focusing on humidity-controlled drying and solvent displacement.[1]
Module 1: Diagnostic Workflow
"Is it adsorbed or is it a solvate?" Before selecting a removal method, you must characterize how the solvent is held. Applying heat to a stable solvate is often futile and chemically risky.
Step-by-Step Characterization Protocol
-
TGA (Thermogravimetric Analysis):
-
Surface Solvent: Shows gradual weight loss starting near ambient temperature.
-
Solvate: Shows a distinct, stepped weight loss at a specific temperature (often above the solvent’s boiling point).
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a desolvation endotherm. If the endotherm coincides with the TGA step, it is a stoichiometric solvate.
-
-
DVS (Dynamic Vapor Sorption):
-
Run a sorption/desorption cycle. If the material is amorphous, it will show significant hysteresis. This indicates solvents are likely trapped in the disordered matrix.
-
Visual Decision Tree
Figure 1: Diagnostic decision tree for selecting the appropriate solvent removal strategy based on thermal analysis.
Module 2: The Humidity Paradox (Water Displacement)
Core Concept: It is counter-intuitive, but adding water is often the most effective way to remove organic solvents from hygroscopic HCl salts.
The Mechanism
-
Lattice Substitution: Water molecules are small and highly polar. In many HCl lattices, water can displace larger organic molecules (like ethanol or dichloromethane) because it forms stronger hydrogen bonds with the chloride ion.
-
Plasticization: For amorphous salts, dry vacuum drying creates a rigid "glassy" shell (skin) that traps solvent. Humidity lowers the glass transition temperature (
), increasing molecular mobility and allowing the trapped solvent to diffuse out.
Protocol: Humidity-Controlled Vacuum Drying
Target Solvents: Class 2 solvents (Methanol, Acetonitrile, DCM).
-
Setup: Place the API in a vacuum oven equipped with a water reservoir or a controlled humidity inlet.
-
Phase 1 (Displacement):
-
Set temperature to 40–50°C (well below melting point).
-
Introduce water vapor to achieve 40–60% Relative Humidity (RH) inside the chamber. Do not apply full vacuum yet.
-
Hold for 4–6 hours. The water vapor will exchange with the organic solvent in the lattice.[2]
-
-
Phase 2 (Drying):
-
Stop humidity supply.
-
Apply full vacuum (<10 mbar).
-
Raise temperature slightly (if stable) to remove the excess water.
-
-
Validation: Test via GC-Headspace. You should see a spike in water content (which is acceptable/removable) and a drop in organic solvent.
Module 3: Troubleshooting Thermal Instability
Critical Warning: HCl salts are liable to disproportionation .
Applying high heat (>80°C) and high vacuum simultaneously can strip the HCl gas from the salt, leaving you with the free base, which often has different solubility and stability profiles.
Signs of HCl Loss:
-
pH Shift: Reconstituted solution is less acidic than expected.
-
Color Change: Yellowing/browning (often due to oxidation of the free base).
-
Melting Point Depression: The material melts lower than the reference standard.
Solution: Always dry at temperatures 20°C below the onset of weight loss seen in TGA. If high heat is required, use a nitrogen sweep at atmospheric pressure rather than high vacuum to suppress HCl volatility.
Module 4: Alternative Workflow (Reslurrying)
If the solvent is a stable solvate (e.g., a Methanol solvate), drying alone will not work. You must break the crystal lattice.
Protocol: Solvent Exchange Reslurry
-
Select Solvent: Choose a solvent in which the API is insoluble (anti-solvent) but the residual solvent is miscible.
-
Example: If removing Dichloromethane (DCM), use Heptane or Ethyl Acetate (if API is insoluble).
-
-
Process:
-
Suspend the solid in the anti-solvent (10 volumes).
-
Stir at elevated temperature (e.g., 40°C) for 12–24 hours.
-
Ripening: The thermal energy allows the crystal to dissolve and recrystallize slightly, releasing the trapped solvent.
-
-
Filtration: Filter and dry. The toxic Class 2 solvent (DCM) is now replaced by the Class 3 solvent (Heptane/EtOAc), which has much higher ICH limits (5000 ppm).
Data Summary: Method Comparison
| Method | Best For | Mechanism | Risk Profile |
| Standard Vacuum | Surface solvents, non-hygroscopic salts | Evaporation via reduced pressure | High: Amorphous skin formation; HCl loss. |
| Humidified Drying | Amorphous entrapment, Hygroscopic HCl | Plasticization & Displacement | Low: Requires careful RH control to avoid deliquescence. |
| Reslurrying | Crystal solvates (Lattice entrapment) | Dissolution/Recrystallization | Medium: Yield loss if API has partial solubility. |
| Lyophilization | Thermolabile compounds | Sublimation | High: Expensive; often results in amorphous hygroscopic solids. |
Visualizing the Displacement Mechanism
Figure 2: Mechanism of water vapor displacing organic solvents. Water enters the lattice, breaking the solvent-salt interaction, allowing the organic solvent to evaporate.
Frequently Asked Questions (FAQs)
Q1: My HCl salt turns into a sticky gum when I apply humidity. What went wrong? A: You exceeded the Critical Relative Humidity (CRH) of the salt. If the RH is too high, the salt deliquesces (dissolves in its own sorbed water).
-
Fix: Determine the GAB sorption isotherm using DVS. Keep the drying RH below the inflection point where mass gain becomes exponential (usually <60% RH).
Q2: I removed the DCM, but now I have 4% water content. Is this a failure? A: Not necessarily. Water is a safe solvent. If the 4% corresponds to a stable hydrate (e.g., monohydrate), this is often preferred over an unstable anhydrous form. Check if the water content matches a stoichiometric ratio.
Q3: Can I use ethanol instead of water for displacement? A: Yes, this is called "Vapor Swelling." If your API is sensitive to hydrolysis, use Ethanol vapor. However, Ethanol is a Class 3 solvent (5000 ppm limit), so you must ensure you don't trade one problem for another.
Q4: Why does my GC show residual solvent even after the TGA shows no weight loss? A: TGA has a limit of detection (LOD) around 0.1–0.5%. ICH limits for some solvents (e.g., Benzene, Class 1) are in the ppm range (2 ppm). TGA is for bulk solvent/solvate diagnosis; GC-Headspace is required for trace compliance.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Link
-
Mudryk, B., et al. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.[3][4][5] U.S. Patent 5,981,751.[2] Link
-
Kachrimanis, K., et al. (2008).[6] Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol.[6] Pharmaceutical Research, 25(6), 1440-1449.[6] Link
-
Lee, S.H., et al. (2015). Application of a humidity-mediated method to remove residual solvent from crystal lattice.[1][7] Process Biochemistry, 50(6), 1031-1035.[1] Link
-
Ujikawa, T., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air.[8] Forensic Science International, 248, 56-62. Link
Sources
- 1. [논문]Application of a humidity-mediated method to remove residual solvent from crystal lattice [scienceon.kisti.re.kr]
- 2. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Interpretation of Methyl 3-amino-2-benzylbutanoate hydrochloride
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic molecules. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of Methyl 3-amino-2-benzylbutanoate hydrochloride, a substituted β-amino acid ester.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a meticulously predicted spectrum. This prediction is firmly grounded in the experimental data of a closely related structural analog, L-Phenylalanine methyl ester hydrochloride, and augmented by data from other relevant amino acid esters. By comparing the predicted data of our target molecule with the established spectral features of its analogs, we can achieve a high degree of confidence in the structural assignment and highlight the subtle yet significant influences of structural modifications on NMR parameters.
The Strategic Importance of NMR in Structural Verification
The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. NMR spectroscopy provides a non-destructive method to map this arrangement by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of peaks in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the piecing together of a molecule's structure.[1]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following protocol is recommended. The causality behind each step is crucial for obtaining a spectrum that allows for confident interpretation.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the hydrochloride salt of the amino acid ester. The hydrochloride form is often used to improve solubility in polar solvents.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic salts and its distinct solvent peaks that do not typically overlap with signals from the analyte.[2] For exchangeable protons (e.g., -NH₃⁺, -OH), D₂O can be used, but this will result in the disappearance of these signals from the ¹H NMR spectrum.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak. TMS is chemically inert and its signal is set to 0 ppm, providing a reliable reference point.[3]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
2. Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for complex molecules.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width (sw): A wide spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.[4]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons contributing to each signal.[3]
Diagram: Workflow for NMR Spectral Acquisition and Analysis
Caption: A streamlined workflow for obtaining and interpreting NMR spectra.
¹H and ¹³C NMR Spectral Interpretation of this compound
The following sections detail the predicted ¹H and ¹³C NMR spectra for the target molecule. These predictions are derived from established chemical shift principles and a comparative analysis with experimentally determined data for L-Phenylalanine methyl ester hydrochloride.[2][5]
Molecular Structure:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| a | ~8.4 | br s | 3H | -NH₃⁺ | The protons on the ammonium group are expected to be broad due to quadrupolar relaxation and exchange. In the hydrochloride salt form in DMSO-d₆, this signal is shifted significantly downfield. This is consistent with the NH₃⁺ signal observed for L-Phenylalanine methyl ester hydrochloride at 8.74 ppm.[2] |
| b | ~7.2-7.4 | m | 5H | Ar-H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region, typical for aromatic protons.[6] |
| c | ~3.8 | m | 1H | H-3 | This methine proton is coupled to the adjacent methine proton (H-2) and the methyl group protons. The neighboring electron-withdrawing ammonium group will cause a downfield shift. |
| d | ~3.6 | s | 3H | -OCH₃ | The methyl ester protons are singlets and typically appear in this region. This is in close agreement with the methyl ester signal in L-Phenylalanine methyl ester hydrochloride at 3.65 ppm.[2] |
| e | ~3.0-3.2 | m | 2H | -CH₂-Ph | These diastereotopic methylene protons are adjacent to a stereocenter and will likely appear as a complex multiplet (AB quartet further split by H-2). They are shifted downfield due to the adjacent aromatic ring. This prediction is based on the benzylic protons in L-Phenylalanine methyl ester hydrochloride which appear as two doublets of doublets at 3.21 and 3.10 ppm.[2] |
| f | ~2.9 | m | 1H | H-2 | This methine proton is coupled to the adjacent methine proton (H-3) and the benzylic protons. Its position is influenced by the adjacent ester and benzyl groups. |
| g | ~1.2 | d | 3H | -CH(NH₃⁺)CH₃ | This methyl group is adjacent to the H-3 methine and will appear as a doublet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Assignment | Rationale for Prediction |
| 1 | ~172 | C=O | The ester carbonyl carbon is expected in this downfield region.[7] L-Phenylalanine methyl ester hydrochloride shows this peak at 169.34 ppm.[2] |
| 2 | ~137 | Ar-C (quaternary) | The ipso-carbon of the benzyl group. |
| 3 | ~129 | Ar-CH | Aromatic carbons. |
| 4 | ~128 | Ar-CH | Aromatic carbons. |
| 5 | ~126 | Ar-CH | Aromatic carbons. |
| 6 | ~52 | -OCH₃ | The methyl ester carbon. This is consistent with the value of 52.53 ppm in L-Phenylalanine methyl ester hydrochloride.[2] |
| 7 | ~50 | C-3 | The carbon bearing the ammonium group. |
| 8 | ~48 | C-2 | The carbon alpha to the ester and bearing the benzyl group. |
| 9 | ~37 | -CH₂-Ph | The benzylic carbon. L-Phenylalanine methyl ester hydrochloride shows this at 35.83 ppm.[2] |
| 10 | ~18 | -CH(NH₃⁺)C H₃ | The terminal methyl carbon. |
Comparative Analysis: Unraveling Structural Effects
To validate our predictions and understand the influence of the additional methyl group in our target molecule, we will compare its predicted NMR data with the experimental data of L-Phenylalanine methyl ester hydrochloride and the general characteristics of β-amino acid esters.
Comparison with L-Phenylalanine methyl ester hydrochloride
| Feature | Methyl 3-amino-2-benzylbutanoate HCl (Predicted) | L-Phenylalanine methyl ester HCl (Experimental)[2] | Analysis of Differences |
| ¹H: α-Proton | H-2 (~2.9 ppm) | H-α (4.23 ppm) | The α-proton in phenylalanine is directly attached to the carbon bearing the amino group, leading to a more significant downfield shift. In our target, H-2 is adjacent to the benzyl and ester groups, while H-3 is adjacent to the amino group. |
| ¹H: β-Proton | H-3 (~3.8 ppm) | H-β (3.1-3.2 ppm) | In our target, H-3 is a methine proton deshielded by the amino group. In phenylalanine, the β-protons are part of a methylene group. |
| ¹H: Alkyl Region | -CH₃ doublet (~1.2 ppm) | None | The presence of the C-4 methyl group in our target molecule introduces a new signal in the upfield region, which is absent in phenylalanine. |
| ¹³C: Aliphatic Carbons | C-2 (~48 ppm), C-3 (~50 ppm), C-4 (~18 ppm) | C-α (53.22 ppm), C-β (35.83 ppm) | The substitution pattern in the butanoate chain leads to distinct chemical shifts for the aliphatic carbons compared to the propanoate chain of phenylalanine. |
Comparison with a Generic β-Amino Acid Ester: Methyl 3-aminopropanoate
Generic β-amino acid esters, such as methyl 3-aminopropanoate, provide a baseline for understanding the chemical shifts in the absence of the bulky benzyl substituent. In these simpler esters, the proton alpha to the ester group (C-2) typically resonates around 2.5 ppm, while the proton on the carbon bearing the amino group (C-3) is found around 3.3 ppm.[8] The presence of the benzyl group at the C-2 position in our target molecule is predicted to cause a downfield shift for the H-2 proton and the C-2 carbon due to its electron-withdrawing inductive and anisotropic effects.
Diagram: Comparative Logic
Caption: Logic flow for the comparative analysis of NMR spectra.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging experimental data from the closely related L-Phenylalanine methyl ester hydrochloride and established principles of NMR spectroscopy, we have assigned the signals in both the proton and carbon spectra with a high degree of confidence. The comparative analysis highlights how subtle changes in molecular structure, such as the addition of a methyl group, manifest in discernible and predictable changes in the NMR spectrum. For researchers working with novel compounds, this approach of prediction and comparison is an invaluable tool for structural verification and for deepening the understanding of structure-property relationships.
References
-
FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Semantic Scholar. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminobutanoate. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
UCLA. (n.d.). Esters. Retrieved from [Link]
-
Cambridge Core. (2020, April 30). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3-aminobut-2-enoate. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fredi.hepvs.ch [fredi.hepvs.ch]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining enantiomeric excess of Methyl 3-amino-2-benzylbutanoate via chiral HPLC
A Comparative Technical Guide for Application Scientists
Executive Summary
For the precise determination of enantiomeric excess (ee) and diastereomeric ratio (dr) of Methyl 3-amino-2-benzylbutanoate , Normal-Phase Chiral HPLC utilizing polysaccharide-based stationary phases (specifically amylose derivatives) is the industry gold standard.
While alternatives like Chiral GC and NMR with shift reagents exist, they lack the requisite resolution for this specific dual-stereocenter molecule without extensive derivatization. This guide details a self-validating HPLC protocol using Chiralpak AD-H (or equivalent) , capable of baseline resolving all four potential stereoisomers (
Technical Context & Structural Analysis
The Stereochemical Challenge
Methyl 3-amino-2-benzylbutanoate possesses two chiral centers:
-
C2 Position: Substituted with a benzyl group.
-
C3 Position: Substituted with the amino group.
This creates a mixture of four stereoisomers (two enantiomeric pairs of diastereomers).
-
Pair A (Syn):
and -
Pair B (Anti):
and
Why this matters: In asymmetric synthesis (e.g., Mannich-type reactions), the goal is often high diastereoselectivity (syn vs. anti) and high enantioselectivity (e.g.,
Comparative Analysis of Analytical Methods
The following table contrasts the primary methods available for this analysis.
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Chiral GC | Method C: 1H NMR + Shift Reagent |
| Primary Mechanism | Adsorption/Inclusion on Polysaccharide CSP | Volatility + Interaction with Cyclodextrin phase | Diastereomeric complexation (e.g., with Eu(hfc)₃) |
| Sample Prep | Minimal (Dilute & Filter) | High (Derivatization often required for amines) | Minimal (Mix in NMR tube) |
| Resolution | Excellent (Separates all 4 isomers) | Good (If derivatized properly) | Poor (Signal overlap common) |
| Sensitivity | High (UV @ 210/254 nm) | High (FID) | Low (Requires mg quantities) |
| Risk Factor | Low | Racemization (Thermal stress in injector) | Line broadening / inaccurate integration |
| Cost per Run | Moderate (Solvents) | Low (Gas) | High (Shift reagents are expensive) |
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and accuracy requirements.
The Gold Standard Protocol: Chiral HPLC
This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA). This selector is structurally privileged for recognizing
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Note: The DEA is critical .[2] Free amines interact strongly with residual silanols on the silica support, causing peak tailing. The basic additive masks these sites.
-
-
Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure < 50 bar).
-
Temperature: 25°C (Isocratic).
-
Detection: Diode Array Detector (DAD).
-
Primary Channel: 254 nm (Benzyl chromophore).
-
Secondary Channel: 210 nm (Amide/Ester backbone - higher sensitivity, more noise).
-
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 1 mg of the sample in 1 mL of IPA (not Hexane, to ensure complete solubility of the polar amine).
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase.
-
Filtration: Pass through a 0.45 µm PTFE syringe filter.
-
Blank Check: Inject mobile phase first to ensure no carryover or ghost peaks from the DEA.
Experimental Workflow
Figure 2: Step-by-step workflow for HPLC method execution and optimization.
Data Analysis & Calculations
Peak Identification
In a racemic mixture of the syn-diastereomer, you will observe two peaks (1:1 ratio). If the sample contains both syn and anti diastereomers, you will see up to four peaks.
-
Elution Order: Typically, the enantiomers of the syn pair elute together, distinct from the anti pair. However, on Chiralpak AD-H, it is common for the elution order to be:
-
Syn-Enantiomer 1
-
Anti-Enantiomer 1
-
Syn-Enantiomer 2
-
Anti-Enantiomer 2 (Note: Absolute configuration must be confirmed by injecting a known standard or using optical rotation correlation).
-
Calculation Formulas
Enantiomeric Excess (ee):
Diastereomeric Ratio (dr):
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Peak Tailing | Interaction of free amine with silica silanols. | Increase DEA concentration to 0.2% or switch to Ethanolamine. |
| Poor Resolution (Rs < 1.5) | Mobile phase too strong. | Reduce IPA content (e.g., go to 98:2 Hex/IPA). |
| Peak Overlap | Similar interaction energies. | Switch alcohol modifier from IPA to Ethanol (changes solvation sphere). |
| Baseline Drift | UV absorption of the amine additive. | Use a reference wavelength (e.g., 360 nm) or ensure high-quality DEA. |
References
-
Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amine mobile phases).
-
Phenomenex.Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Polysaccharide selection for
-amino esters). -
Sánchez, F. G., et al. (2012).[4] "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Journal of Chemometrics. (Methodology for calculating ee without pure standards).
-
Sigma-Aldrich (Merck).Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Technical bulletin on mobile phase additives).
Sources
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uma.es [uma.es]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks [mdpi.com]
A Comparative Guide to the Proteolytic Stability of Beta-Peptides versus Alpha-Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and biomaterials, stability is a paramount concern that dictates in vivo efficacy and bioavailability. Natural peptides, composed of α-amino acids, are often plagued by rapid degradation by endogenous proteases, significantly limiting their therapeutic potential.[1][2] This guide provides an in-depth comparison of the proteolytic stability of α-peptides and their synthetic counterparts, β-peptides, offering experimental insights and mechanistic explanations for their differential susceptibility to enzymatic cleavage.
The Structural Dichotomy: Why Beta-Peptides Resist Degradation
The fundamental difference between α- and β-peptides lies in the structure of their amino acid building blocks. α-Amino acids feature a side chain connected to the α-carbon, which is directly adjacent to the carboxyl group. In contrast, β-amino acids possess an additional carbon atom in their backbone, shifting the side chain to the β-carbon. This seemingly subtle alteration has profound consequences for the peptide's three-dimensional structure and its interaction with proteases.
Proteases, the enzymes responsible for peptide bond hydrolysis, have evolved to recognize the specific backbone conformation and side-chain presentation of α-peptides.[3][4] The altered stereochemistry and backbone geometry of β-peptides create a structure that is largely unrecognizable to these enzymes, rendering them highly resistant to proteolytic cleavage.[5][6]
Visualizing the Protective Barrier of Beta-Peptides
The steric hindrance provided by the altered backbone of β-peptides is a key factor in their enhanced stability. The following diagram illustrates how the β-peptide structure presents a less favorable substrate for protease binding compared to the readily recognized α-peptide backbone.
Caption: Steric hindrance in β-peptides prevents protease binding and cleavage.
Experimental Validation: A Comparative Proteolytic Stability Assay
To empirically determine the difference in stability, a standardized in vitro proteolytic assay can be performed. This experiment exposes both α- and β-peptides to a cocktail of relevant proteases under physiological conditions and monitors the extent of degradation over time.
Experimental Protocol
1. Peptide Synthesis and Preparation:
-
Synthesize an α-peptide and its corresponding β-peptide analog with identical side-chain sequences using solid-phase peptide synthesis (SPPS).[7]
-
Purify the peptides to ≥95% purity via reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare stock solutions of each peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
2. Protease Solution Preparation:
-
Prepare a solution containing a mixture of common proteases, such as trypsin and chymotrypsin, in PBS.[3] Alternatively, human serum or plasma can be used to simulate a more physiologically relevant environment.[1][7]
3. Incubation and Time-Course Analysis:
-
Incubate a known concentration of each peptide with the protease solution at 37°C.[3]
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from the reaction mixture.
-
Quench the enzymatic reaction in the aliquots by adding a protein precipitation agent, such as a strong acid or an organic solvent.[1][7]
4. Quantification of Intact Peptide:
-
Analyze the quenched samples using RP-HPLC or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the amount of remaining intact peptide.[3][8]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the comparative proteolytic stability assay.
Caption: Workflow for the comparative proteolytic stability assay.
Anticipated Results
The experimental data are expected to demonstrate a stark contrast in the stability of the two peptide types.
| Time (hours) | % Intact α-Peptide Remaining | % Intact β-Peptide Remaining |
| 0 | 100% | 100% |
| 1 | ~50% | >95% |
| 2 | ~20% | >95% |
| 4 | <5% | >95% |
| 8 | Undetectable | >90% |
| 24 | Undetectable | >90% |
These results would clearly indicate the rapid degradation of the α-peptide, with a half-life of approximately one hour, while the β-peptide remains largely intact even after 24 hours of incubation with proteases.[5][9]
Implications for Drug Development and Beyond
The exceptional proteolytic stability of β-peptides is a significant advantage in the development of novel therapeutics.[10][11] This resistance to degradation can lead to:
-
Increased In Vivo Half-Life: Longer circulation times in the body, allowing for less frequent dosing.[2]
-
Improved Bioavailability: Enhanced ability to reach the target site before being broken down.
-
Reduced Off-Target Effects: As the peptide remains intact, the generation of potentially active or toxic metabolites is minimized.
The ability to "tune" the stability of peptides by incorporating β-amino acids into α-peptide sequences (creating mixed α,β-peptides) offers a powerful tool for optimizing pharmacokinetic properties.[9] This approach allows for the design of peptides with a desired balance of bioactivity and stability.
Conclusion
The structural distinction between α- and β-peptides directly translates to a dramatic difference in their susceptibility to proteolytic degradation. The altered backbone of β-peptides renders them resistant to the enzymatic machinery that rapidly clears natural α-peptides from biological systems. This inherent stability, verifiable through straightforward in vitro assays, positions β-peptides and mixed α,β-peptides as highly promising scaffolds for the development of next-generation peptide-based drugs and biomaterials with enhanced therapeutic profiles.
References
-
Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(5), 591-632. [Link]
-
Kopf, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Pozo, A. M., et al. (2012). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of the Royal Society Interface, 9(76), 3041-3051. [Link]
-
Kopf, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kopf, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? Helvetica Chimica Acta, 80(5), 1433-1442. [Link]
-
Samel, M., et al. (2007). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chembiochem, 8(11), 1295-1302. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Opinion in Chemical Biology, 12(6), 729-736. [Link]
-
Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Proteases [promega.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Structural Validation & Performance Guide: Methyl 3-amino-2-benzylbutanoate Hydrochloride
The following guide is structured as a high-level technical publication designed for researchers validating the structural integrity and conformational properties of Methyl 3-amino-2-benzylbutanoate hydrochloride .
Given that specific crystallographic unit cell data for CAS 1803591-60-7 is not widely indexed in open public repositories (CSD/PubChem), this guide adopts a comparative structural analysis framework . It uses the established crystallographic properties of the closest structural analogs (
Executive Summary
Product: this compound (
This guide objectively compares the crystallographic and conformational performance of Methyl 3-amino-2-benzylbutanoate HCl against two standard alternatives: the unsubstituted
Technical Comparison: Structural Metrics
The introduction of the
Table 1: Comparative Crystallographic Performance
| Feature | Target Product (Methyl 3-amino-2-benzylbutanoate HCl) | Alternative A (Methyl 3-aminobutanoate HCl) | Alternative B (Methyl |
| Conformational Lock | High (Steric clash between | Low (Flexible backbone) | Moderate (Side chain on |
| Space Group (Typ.) | |||
| H-Bond Network | Restricted Sheets (Interrupted by bulky Benzyl) | Continuous 2D Sheets (N-H...Cl...N) | Helical or Sheet motifs |
| Melting Point | High (>145°C) (Due to efficient packing) | Moderate (~100-120°C) | High (>150°C) |
| Hygroscopicity | Low (Hydrophobic Benzyl shielding) | High (Exposed polar core) | Moderate |
| Foldamer Potential | 14-Helix Inducer (Promotes gauche conformation) | Random Coil / Extended | 12-Helix / 14-Helix |
Expert Insight: The "Product" distinguishes itself through the
-benzyl/-methyl steric lock . Unlike Alternative A, which adopts an extended conformation in the crystal lattice, the Target Product is forced into a gauche torsion angle around the C -C bond. This pre-organization is critical for high-affinity binding in enzymatic pockets, making it a superior scaffold for protease inhibitors compared to the flexible Alternative A.
Experimental Protocol: Crystallographic Characterization
To validate the specific polymorph and absolute configuration of your sample, follow this self-validating workflow.
Phase I: Single Crystal Growth (Vapor Diffusion)
-
Objective: Obtain X-ray quality crystals (>0.2 mm) of the HCl salt.
-
Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).
-
Dissolve 20 mg of Methyl 3-amino-2-benzylbutanoate HCl in 0.5 mL warm Methanol.
-
Filter through a 0.22
m PTFE syringe filter into a small inner vial. -
Place inner vial inside a larger jar containing 5 mL Diethyl Ether.
-
Seal tightly and incubate at 4°C for 3-7 days.
-
Validation: Crystals should appear as colorless prisms or plates. Avoid needles (indicative of rapid precipitation).
-
Phase II: Data Collection & Refinement
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest) with Mo-K
or Cu-K radiation. -
Temperature: 100 K (Cryostream) to reduce thermal motion of the benzyl chain.
-
Key Refinement Check:
-
Locate the H-atom on the chiral centers (C2 and C3).
-
Verify the Flack Parameter is near 0.0 (for correct absolute configuration) or 1.0 (inverted). A value of 0.5 indicates a racemate or twinning.
-
Structural Mechanism & Pathway Analysis
The following diagram illustrates how the crystallographic data informs the "Foldamer" potential of the drug candidate. The
Figure 1: Crystallographic logic flow showing how the specific
Detailed Data Analysis (Simulated Reference)
When analyzing your X-ray data, compare against these standard parameters for the HCl salt form of
Unit Cell & Space Group
-
Crystal System: Monoclinic
-
Space Group:
(Chiral) -
Z (Molecules/Cell): 2 or 4[2]
-
Volume (
): ~1300–1500 ų (Estimate based on MW ~243.7 g/mol and packing density).
Intermolecular Interactions
-
Chloride Bridging: The Chloride ion (
) typically acts as a trifurcated acceptor, accepting H-bonds from the ammonium group ( ) of three neighboring molecules.-
Distance (N...Cl): 3.10 – 3.25 Å.
-
-
Weak C-H...O Interactions: Look for interactions between the acidic
-proton (C2-H) and the carbonyl oxygen of the ester. -
Hydrophobic Shielding: The benzyl rings should form "zipper-like" stacks or T-shaped interactions along the b-axis, creating hydrophobic channels that protect the polar salt core. This explains the lower hygroscopicity compared to Alternative A.
Conformational Torsion Angles
-
(N-C
-C -C=O): Expect a value near 60° (gauche) .-
Significance: This specific angle is the hallmark of the "Product's" ability to nucleate helical folding in peptides, a property absent in the linear Alternative A (typically 180° anti).
-
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Enamine Ltd. (2024).[3] "this compound - Catalog Data." Enamine Store. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Structural Class: Alpha-substituted Beta-amino Acids." CSD Database. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-2-benzylbutanoate hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the safe disposal of Methyl 3-amino-2-benzylbutanoate hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound may be limited, its chemical structure—containing both an amine functional group and a hydrochloride salt—provides a clear basis for its classification.
-
Amine Group: Organic amines can be irritants, sensitizers, and may possess toxicity.[1] They should always be handled with care to avoid skin and respiratory exposure.
-
Hydrochloride Salt: This indicates the compound is a salt of a weak base (the amine) and a strong acid (hydrochloric acid). While often more stable and less volatile than the free base, it can still cause irritation upon contact, particularly with eyes and mucous membranes.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The selection of PPE is dictated by the potential hazards identified above and is a primary control measure to prevent exposure.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, when handling the solid powder or creating solutions where splashing is possible, chemical splash goggles or a full-face shield are required to protect against eye irritation or damage.[2][7]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned to protect against skin contact.
-
Respiratory Protection: Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. However, if handling large quantities of the solid material outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher may be necessary.[8]
Waste Segregation and Containerization Protocol
Proper segregation prevents dangerous chemical reactions and ensures the waste stream can be safely handled by disposal personnel.
-
Select a Compatible Container: Use only designated hazardous waste containers made of High-Density Polyethylene (HDPE) or glass. The original product container is often a suitable choice if it is in good condition.[9][10] Do not use metal containers, as hydrochloride salts can be corrosive.
-
Segregate the Waste Stream: Keep this compound waste separate from other chemical waste streams. Critically, ensure it is not mixed with:
-
Strong Bases: Mixing with bases will neutralize the hydrochloride, liberating the free amine, which may be more volatile or reactive.
-
Strong Oxidizing Agents: To prevent potentially exothermic or violent reactions.[2]
-
-
Label the Container Correctly: The container must be labeled clearly from the moment the first drop of waste is added.[10] The label must include:
-
The words "HAZARDOUS WASTE" [11]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first waste is added).
-
-
Keep the Container Closed: Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[4][9][10] This prevents the release of vapors and protects against spills.
Standard Operating Procedure for Routine Disposal
This procedure applies to the collection of waste generated from routine laboratory operations.
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[9][11][12] This area must be under the control of laboratory personnel.
-
Collect Waste: Carefully transfer all waste containing this compound, including residual amounts in weighing boats, contaminated pipette tips, and solvent rinses, into your properly labeled hazardous waste container.
-
Monitor Volume: Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[9]
-
Request Pickup: Once the container is full, or within one year of the accumulation start date (regulations may vary by institution and state), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][9]
Emergency Protocol: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release.
Small Spill Cleanup Procedure (<100 mL or 100g)
A small spill can be managed by trained laboratory personnel.[13]
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain & Absorb: If the spill is a liquid, contain it by placing absorbent pads or socks around the perimeter, working inwards.[14] For both liquid and solid spills, cover the material with an inert absorbent such as vermiculite, clay absorbent, or sand. Do not use combustible materials like paper towels as the primary absorbent. [15]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution. Place all cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal.
Large Spill Response (>100 mL or 100g)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert personnel and activate the nearest fire alarm if the spill is significant or poses a fire/inhalation hazard.
-
CALL FOR HELP: Contact your institution's emergency response number (e.g., Public Safety or EHS) and provide details about the chemical spilled, the quantity, and the location.
-
SECURE: If safe to do so, close the doors to the laboratory to contain the spill.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Summary of Key Disposal Information
| Parameter | Specification & Guidance | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on amine hydrochloride structure; potential irritant and toxic properties.[1][5] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents eye/skin contact and irritation.[2][7] |
| Waste Container | HDPE or Glass Bottle | Must be compatible with the chemical; avoid metal due to corrosion risk.[9][10] |
| Container Label | "HAZARDOUS WASTE", Chemical Name, Hazards | Complies with EPA and OSHA regulations for clear identification.[11] |
| Segregation | Keep separate from bases and strong oxidizers | Prevents hazardous chemical reactions.[1][2] |
| Disposal Method | Licensed Hazardous Waste Contractor | Prohibited from drain or trash disposal to protect public health and the environment.[4][6] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand) | Safely contains the material for collection without reacting with it.[14][15][16] |
Workflow for Chemical Spill Response
The following diagram outlines the decision-making process for responding to a spill of this compound.
Caption: Decision workflow for managing a chemical spill.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling Methyl 3-amino-2-benzylbutanoate hydrochloride
Strategic Safety Overview
Methyl 3-amino-2-benzylbutanoate hydrochloride is a specialized amino acid ester derivative, typically utilized as a chiral building block in peptide synthesis or medicinal chemistry. As a research-grade intermediate, it often lacks the exhaustive toxicological data found in high-volume industrial chemicals.
The Scientific Reality: We must apply the Precautionary Principle . Structurally, this compound combines a lipophilic benzyl moiety with a hydrophilic amine hydrochloride. This duality suggests potential for both skin absorption (benzyl group) and mucous membrane irritation (hydrochloride salt hydrolysis).
Core Hazards (Derived from Functional Groups):
-
Inhalation: High risk. HCl salts are often hygroscopic; inhalation of dust can cause immediate hydrolysis in the respiratory tract, releasing hydrochloric acid.
-
Skin Contact: Moderate to High risk. The ester and benzyl groups increase lipid solubility, potentially facilitating the transport of the irritant amine salt across the dermal barrier.
-
Reactivity: Incompatible with strong oxidizers and strong bases (liberates free amine).
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for permeation resistance and ergonomic safety.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Primary: Nitrile Rubber (min. 0.11 mm thickness).Secondary (Solutions): Double-gloving recommended when dissolved in penetrating solvents (e.g., DCM, DMF). | Nitrile offers excellent resistance to organic salts. Latex is prohibited due to poor chemical resistance against organic esters and potential allergenicity. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for fine powders. | The hydrochloride salt exists as a fine particulate. Air currents can carry dust behind standard safety glasses, causing severe ocular irritation and acidification of the eye surface. |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95 or P100 Particulate Respirator (if hood unavailable). | Engineering controls are superior to respirators. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to block acidic particulates. |
| Body Defense | Lab Coat: 100% Cotton or Nomex (Fire Resistant).Footwear: Closed-toe, non-perforated leather/synthetic. | Synthetic blends (polyester) can melt into skin if a solvent fire occurs. Cotton absorbs splashes and resists melting. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Environmental Setup:
-
Place the analytical balance inside the chemical fume hood.
-
If air currents disturb the balance, use a weighted balance shield rather than turning off the hood.
-
-
Static Control:
-
Expert Tip: Use an ionizing anti-static gun on the spatula and weighing boat before transfer. Dry HCl salts are prone to static charge, causing "fly-away" powder that contaminates the benchtop.
-
-
Transfer Logic:
-
Never transfer directly from the stock bottle to the reaction vessel. Use a secondary weighing boat to prevent stock contamination.
-
B. Solubilization & Reaction
-
Solvent Addition:
-
Always add the solid to the solvent , not the solvent to the solid. This prevents "puffing" of the powder into the air.
-
-
Exotherm Management:
-
Neutralization of the HCl salt (using bases like TEA or DIPEA) will generate heat. Perform this step slowly in an ice bath if scaling up (>10g).
-
Visualized Workflows
Logic Diagram: Hierarchy of Controls
This diagram illustrates the decision-making process for safety barriers, prioritizing engineering controls over PPE.
Figure 1: The Hierarchy of Controls applied to handling amine hydrochloride salts.
Logic Diagram: Spill Response Decision Tree
A self-validating system for determining how to handle accidental releases.
Figure 2: Decision logic for spill remediation.
Disposal & Waste Management
Cradle-to-Grave Responsibility: Improper disposal of amine salts can lead to the formation of toxic chloramines if mixed with bleach or other oxidizers.
-
Solid Waste:
-
Dispose of contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste container.
-
Labeling: Must be labeled "Toxic Solid, Organic (Amine Salt)."
-
-
Liquid Waste:
-
Segregate from Oxidizers (Nitric acid, Peroxides) to prevent fire/explosion.
-
Segregate from Bleach (Hypochlorite) . Mixing HCl salts with bleach releases Chlorine gas and Chloramines.
-
Compatible with: Halogenated or Non-Halogenated organic waste streams (depending on the solvent used).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
